molecular formula C6H13ClN2O3 B8803008 H-Gly-ala-ome hcl

H-Gly-ala-ome hcl

Cat. No.: B8803008
M. Wt: 196.63 g/mol
InChI Key: MRSZXYSIBHQNOR-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-ala-ome hcl is a useful research compound. Its molecular formula is C6H13ClN2O3 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Gly-ala-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-ala-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13ClN2O3

Molecular Weight

196.63 g/mol

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]propanoate;hydrochloride

InChI

InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1

InChI Key

MRSZXYSIBHQNOR-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)CN.Cl

Canonical SMILES

CC(C(=O)OC)NC(=O)CN.Cl

Origin of Product

United States

Foundational & Exploratory

Introduction: The Critical Role of Stability in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous Stability of H-Gly-Ala-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Glycyl-L-alanine methyl ester hydrochloride (H-Gly-Ala-OMe HCl) is a simple dipeptide ester that serves as a fundamental building block in peptide synthesis and as a model compound in the study of peptide and protein chemistry. For drug development professionals, understanding the stability of such molecules in aqueous environments is paramount. The chemical integrity of a peptide-based active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1] Peptides in aqueous solutions are susceptible to various degradation pathways, making a thorough understanding of their stability profile essential for developing robust and reliable parenteral formulations.[2][3]

This guide provides a comprehensive technical overview of the factors governing the stability of H-Gly-Ala-OMe HCl in aqueous solutions. As a Senior Application Scientist, the focus here is not just on the "what" but the "why"—elucidating the chemical mechanisms of degradation and providing a field-proven, logical framework for designing and executing a comprehensive stability study.

Physicochemical Properties and Primary Degradation Pathways

H-Gly-Ala-OMe HCl is the hydrochloride salt of the methyl ester of the dipeptide Glycyl-Alanine. Its structure features two key functional groups susceptible to degradation in an aqueous environment: an amide (peptide) bond and a methyl ester.

  • Molecular Formula: C₆H₁₃ClN₂O₃

  • Molecular Weight: 196.63 g/mol [4]

  • Key Functional Groups:

    • N-terminal amine (protonated as -NH₃⁺)

    • Amide (peptide) linkage

    • C-terminal methyl ester

In aqueous solution, two primary chemical degradation pathways must be considered:

  • Hydrolysis of the C-terminal Methyl Ester: This reaction cleaves the ester bond to yield H-Gly-Ala-OH and methanol. This is typically the most significant degradation pathway for peptide esters under mild conditions.

  • Hydrolysis of the Amide (Peptide) Bond: This reaction cleaves the peptide bond to yield Glycine and Alanine methyl ester. This process is generally much slower than ester hydrolysis under neutral to moderately acidic or basic conditions but can become significant at extreme pH and high temperatures.[5]

Mechanisms of Degradation

The rate of hydrolysis for both the ester and amide linkages is highly dependent on pH, as both reactions can be catalyzed by acid and base.[6][7][8]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton (H⁺) attacks the carbonyl oxygen of either the ester or the amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[8]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester or amide. This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and the corresponding alcohol or amine.[9]

The diagram below illustrates the primary degradation pathways for H-Gly-Ala-OMe.

G Parent H-Gly-Ala-OMe (Dipeptide Ester) Ester_Hydrolysis Ester Hydrolysis (Primary Pathway) Parent->Ester_Hydrolysis H₂O (Acid/Base Catalyzed) Amide_Hydrolysis Amide Bond Hydrolysis (Secondary Pathway) Parent->Amide_Hydrolysis H₂O (Extreme pH/Temp) Degradant1 H-Gly-Ala-OH (Dipeptide Acid) + CH3OH Ester_Hydrolysis->Degradant1 Degradant2 Glycine + H-Ala-OMe (Amino Acids) Amide_Hydrolysis->Degradant2

Caption: Primary and secondary degradation pathways for H-Gly-Ala-OMe in aqueous solution.

Designing a Comprehensive Stability Study

A robust stability study aims to identify degradation products, determine degradation kinetics, and establish a stability profile as a function of key environmental factors. This requires a validated stability-indicating analytical method—one that can accurately quantify the parent compound in the presence of its degradants and impurities.[10][11]

The overall workflow for a stability study is outlined below.

G cluster_prep Phase 1: Preparation & Method Development cluster_exec Phase 2: Execution & Analysis cluster_report Phase 3: Interpretation & Reporting A Define Study Parameters (pH, Temp, Timepoints) B Develop Stability-Indicating HPLC Method A->B C Perform Forced Degradation Study B->C D Validate HPLC Method (Specificity, Linearity, etc.) C->D E Prepare Stability Samples in Buffered Solutions D->E Validated Method F Incubate Samples at Designated Temperatures E->F G Analyze Samples at Scheduled Timepoints via HPLC F->G H Quantify Parent Peak Area and Degradant Peaks G->H I Calculate Kinetic Rate Constants (k_obs) H->I Raw Data J Construct pH-Rate Profile (log k vs. pH) I->J K Determine Shelf-Life (Arrhenius Extrapolation) J->K L Generate Final Stability Report K->L

Sources

Technical Monograph: H-Gly-Ala-OMe HCl in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological mechanisms, enzymatic interactions, and experimental utility of H-Gly-Ala-OMe HCl (Glycine-L-Alanine methyl ester hydrochloride).

Executive Summary & Chemical Identity

H-Gly-Ala-OMe HCl is a synthetic dipeptide ester salt acting primarily as a biochemical probe and prodrug scaffold . Unlike complex signaling molecules, its "mechanism of action" is defined by its physicochemical transformation within biological matrices—specifically its role as a substrate for serine proteases (e.g., DPP-IV) and its capacity for proton-coupled transport followed by intracellular hydrolysis.

PropertySpecification
Systematic Name Methyl (2-aminoacetyl)amino]propanoate hydrochloride
Sequence Glycine (N-term) - Alanine (C-term) - Methyl Ester
Role Protease Substrate, Peptide Synthon, Lysosomotropic Agent
Molecular Weight ~196.63 g/mol
Solubility High (Water, Methanol, DMSO)

Mechanism of Action: The "Trojan Horse" Entry & Metabolic Fate

The biological activity of H-Gly-Ala-OMe HCl is governed by a three-stage cascade: Translocation , De-esterification , and Peptidolysis .

Stage I: Proton-Coupled Translocation (PEPT1/PEPT2)

Free dipeptides are polar and poorly permeable. The C-terminal methyl ester of H-Gly-Ala-OMe masks the negative charge of the carboxylate, significantly increasing lipophilicity.

  • Mechanism: The molecule acts as a high-affinity substrate for PEPT1 (SLC15A1) and PEPT2 (SLC15A2) transporters.

  • Causality: The ester modification mimics the "zwitterionic" state preferred by these transporters while enhancing passive diffusion across the lipid bilayer.

Stage II: Intracellular "Trapping" (The Esterase Trigger)

Once inside the cytosol (or upon exposure to plasma), the methyl ester is rapidly cleaved.

  • Enzymes: Non-specific Carboxylesterases (CES1/CES2) .

  • Reaction:

    
    
    
  • Biological Consequence: The resulting free acid (H-Gly-Ala-OH) is charged at physiological pH, preventing it from diffusing back out of the cell. This effectively "traps" the dipeptide intracellularly, accumulating it for metabolic use or enzymatic processing.

Stage III: Specific Proteolytic Cleavage (DPP-IV & Cathepsin C)

The exposed H-Gly-Ala-OH moiety becomes a specific target for aminodipeptidases.

  • DPP-IV (CD26): This enzyme cleaves N-terminal dipeptides from polypeptides, with a high specificity for Proline or Alanine at the penultimate (P1) position. H-Gly-Ala -OH is a canonical substrate, making this molecule a vital tool for measuring DPP-IV kinetics.

  • Cathepsin C (DPP-I): A lysosomal cysteine protease that requires an unblocked N-terminus. It sequentially removes the Gly-Ala unit.

Visualization: The Metabolic Cascade

The following diagram illustrates the sequential processing of H-Gly-Ala-OMe HCl from entry to degradation.

G Extracellular Extracellular Space (H-Gly-Ala-OMe) Transporter PEPT1/PEPT2 (Transporter) Extracellular->Transporter Proton Coupling Esterase Carboxylesterases (Hydrolysis) Transporter->Esterase Influx Cytosol Cytosol (Intracellular) Trapped Trapped Species (H-Gly-Ala-OH) Esterase->Trapped Release MeOH Trapped->Extracellular Low Efflux (Trapping) DPPIV DPP-IV / Cathepsin C (Proteolysis) Trapped->DPPIV Substrate Binding Products Free Amino Acids (Glycine + Alanine) DPPIV->Products Cleavage

Caption: Figure 1. The metabolic trajectory of H-Gly-Ala-OMe HCl, highlighting the "Trap and Cleave" mechanism.

Experimental Protocols & Methodologies

To validate the mechanism of action, researchers must employ self-validating protocols. The following workflows allow for the determination of hydrolytic stability and enzymatic specificity.

Protocol A: Plasma Stability & Half-Life Determination

Objective: Quantify the rate of ester hydrolysis (Prodrug activation) in biological media.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • H-Gly-Ala-OMe HCl stock (10 mM in DMSO).

  • Internal Standard (e.g., Gly-Gly-OMe).

  • LC-MS/MS system.

Workflow:

  • Equilibration: Pre-incubate plasma (990 µL) at 37°C for 5 minutes.

  • Spike: Add 10 µL of substrate stock (Final conc: 100 µM). Vortex briefly.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS. Monitor transition of Parent (197 m/z) vs. Hydrolyzed Product (147 m/z).

Data Interpretation: Plot


 vs. time. The slope 

represents the elimination rate constant.

Expectation: Rapid disappearance of ester (

min) with concomitant rise of H-Gly-Ala-OH.
Protocol B: DPP-IV Kinetic Assay

Objective: Confirm H-Gly-Ala-OMe (or its hydrolyzed form) as a specific substrate for Dipeptidyl Peptidase-IV.

Materials:

  • Recombinant Human DPP-IV (Sigma/Merck).

  • Chromogenic co-substrate (if using competition assay) OR direct HPLC monitoring.

  • Buffer: 50 mM Tris-HCl, pH 7.6.

Workflow:

  • Preparation: Prepare serial dilutions of H-Gly-Ala-OH (hydrolyzed form) from 0.1 mM to 5 mM. Note: Pure ester can be used if pre-incubated with esterase, but using the free acid isolates the DPP-IV step.

  • Reaction: Mix 20 µL enzyme + 180 µL substrate in a 96-well plate.

  • Incubation: 37°C for 30 minutes.

  • Derivatization (Optional): If using UV detection, react aliquots with FDNB (Sanger's reagent) or OPA to visualize free amino acids.

  • Quantification: Measure the release of free Alanine via HPLC.

Self-Validating Check: Include a specific DPP-IV inhibitor (e.g., Sitagliptin). If Alanine release is NOT suppressed by Sitagliptin, the cleavage is due to non-specific contamination, not DPP-IV.

Quantitative Data Summary: Physicochemical & Kinetic Parameters

The following data points are synthesized from standard peptide chemistry and enzymatic profiling literature.

ParameterValue / CharacteristicBiological Relevance
LogP (Octanol/Water) ~ -1.5 (Ester) vs -2.8 (Acid)Esterification improves membrane permeability by ~10-fold compared to free acid.
pKa (N-terminus) 7.8 - 8.2Predominantly protonated (

) at physiological pH 7.4.
DPP-IV Specificity (

)
High for Gly-Ala sequenceAlanine at P1 position is the second most preferred residue after Proline for DPP-IV cleavage.
Plasma Half-life (

)
< 20 minutesIndicates rapid conversion to active metabolite (H-Gly-Ala-OH).

Safety & Handling (Material Science Perspective)

While H-Gly-Ala-OMe HCl is not a potent toxin, its mechanism implies specific handling requirements to maintain integrity.

  • Hygroscopicity: As a hydrochloride salt, it is hygroscopic. Moisture absorption leads to spontaneous hydrolysis of the ester bond, degrading the "mechanism" before use.

    • Storage: -20°C with desiccant.

  • Spontaneous Cyclization: Dipeptide methyl esters (especially containing Glycine) can undergo intramolecular cyclization to form Diketopiperazines (DKP) under basic conditions.

    • Prevention:[1] Maintain stock solutions at acidic pH (< 5.0). Neutralize only immediately before biological application.

References

  • National Institutes of Health (PubChem). (2024). Compound Summary: Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Turk, D., et al. (2001). Structure of the inhibitor complex of Cathepsin C: Implications for substrate specificity. EMBO Journal.
  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides. (Authoritative source on DPP-IV P1 Alanine specificity).

Sources

Unlocking the Potential of H-Gly-Ala-OMe HCl: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Dipeptide

To the dedicated researcher, scientist, and drug development professional, H-Gly-Ala-OMe HCl (glycyl-L-alanine methyl ester hydrochloride) may appear as a fundamental dipeptide ester, a mere building block in the grand architecture of peptide synthesis. However, a deeper exploration of its chemical attributes and the broader landscape of bioactive peptides reveals a molecule poised at the intersection of numerous untapped research opportunities. This guide eschews a conventional, rigid structure in favor of a narrative that delves into the scientifically-grounded potential of H-Gly-Ala-OMe HCl. We will journey through promising, yet underexplored, research avenues, offering not just a roadmap, but the scientific rationale and experimental frameworks necessary to embark on these explorations. Our goal is to transform this seemingly simple molecule into a launchpad for innovation in therapeutics, biomaterials, and beyond.

I. The Core Identity of H-Gly-Ala-OMe HCl: A Foundation for Innovation

H-Gly-Ala-OMe HCl is a dipeptide composed of glycine and L-alanine, with the C-terminus of the alanine residue protected as a methyl ester and the N-terminus of glycine protonated as a hydrochloride salt. This structure provides a stable, water-soluble, and synthetically versatile starting point for a multitude of chemical modifications.

PropertyValueSource
Molecular FormulaC6H13ClN2O3[1]
Molecular Weight196.63 g/mol [1]
IUPAC Namemethyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[1]
SynonymsGly-Ala-OMe HCl, L-Alanylglycine methyl ester hydrochloride[2]

The true potential of H-Gly-Ala-OMe HCl lies not in its standalone activity, but in its capacity to be a versatile scaffold. The free amino group of glycine, the methyl ester at the C-terminus, and the peptide backbone itself all present opportunities for chemical derivatization, allowing for the creation of novel molecules with tailored biological activities.

II. Pioneering Anticancer Therapeutics: From a Dipeptide Scaffold to Targeted Oncology

The realm of oncology is in constant pursuit of therapies with high specificity and reduced off-target toxicity. Bioactive peptides have emerged as a promising class of molecules that can target cancer cells and modulate key signaling pathways involved in tumor progression and survival.[3][4] Notably, derivatives of H-Gly-Ala-OMe HCl have already demonstrated anticancer potential, suggesting a fertile ground for further investigation.

A. Scientific Rationale

Bioactive peptides can exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of critical cell signaling pathways such as the PI3K/AKT/mTOR pathway.[3][5] The Gly-Ala backbone can serve as a core structure for the attachment of various pharmacophores designed to enhance tumor cell targeting and cytotoxicity.

B. Proposed Research Direction: Synthesis and Evaluation of Novel Gly-Ala Derivatives for Anticancer Activity

This research area focuses on the rational design and synthesis of a library of H-Gly-Ala-OMe HCl derivatives and their subsequent evaluation for anticancer efficacy.

Experimental Workflow:

G cluster_0 Synthesis of Derivatives cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation A H-Gly-Ala-OMe HCl B N-terminal Modification (e.g., lipophilic moieties, targeting ligands) A->B C C-terminal Modification (e.g., amidation, conjugation) A->C D Library of Novel Gly-Ala Derivatives B->D C->D E Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) D->E F Mechanism of Action Studies (e.g., apoptosis assays, cell cycle analysis) E->F G Signaling Pathway Analysis (e.g., Western blot for PI3K/AKT/mTOR markers) F->G H Xenograft Mouse Models G->H I Efficacy and Toxicity Studies H->I

Caption: Workflow for the development of novel anticancer agents based on H-Gly-Ala-OMe HCl.

Step-by-Step Protocol: N-Terminal Acylation of H-Gly-Ala-OMe HCl

  • Dissolution: Dissolve H-Gly-Ala-OMe HCl (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1 M HCl) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

III. Targeting Metabolic Diseases: The Untapped Potential of Gly-Ala as an Enzyme Inhibitor

Metabolic diseases such as type 2 diabetes and hypertension represent a significant global health burden. A promising therapeutic strategy involves the inhibition of key enzymes that regulate metabolic pathways. Bioactive peptides derived from food sources have been shown to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV) and angiotensin-converting enzyme (ACE).[6][7]

A. Scientific Rationale
  • DPP-IV Inhibition: DPP-IV is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[8] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control. Certain peptide sequences have been identified as effective DPP-IV inhibitors.[9]

  • ACE Inhibition: ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.[10][11]

The Gly-Ala dipeptide motif is a component of known bioactive peptides, suggesting that H-Gly-Ala-OMe HCl could serve as a starting point for the development of novel enzyme inhibitors.

B. Proposed Research Direction: Screening of Gly-Ala Derivatives for DPP-IV and ACE Inhibitory Activity

This research will involve the synthesis of a focused library of H-Gly-Ala-OMe HCl derivatives and their subsequent screening for inhibitory activity against DPP-IV and ACE.

Experimental Workflow:

G cluster_0 Library Synthesis cluster_1 Enzyme Inhibition Assays cluster_2 Lead Optimization A H-Gly-Ala-OMe HCl B Chemical Modifications (e.g., N- and C-terminal modifications) A->B C Focused Library of Gly-Ala Derivatives B->C D DPP-IV Inhibition Assay (Fluorometric or Colorimetric) C->D E ACE Inhibition Assay (Spectrophotometric) C->E F Structure-Activity Relationship (SAR) Studies D->F E->F G In Silico Docking Studies F->G H Optimized Lead Compounds G->H

Caption: Workflow for the discovery of novel enzyme inhibitors based on H-Gly-Ala-OMe HCl.

Step-by-Step Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare a stock solution of the Gly-Ala derivative in a suitable solvent (e.g., DMSO). Prepare a solution of human recombinant DPP-IV enzyme and the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) in assay buffer (e.g., Tris-HCl, pH 7.5).

  • Assay Setup: In a 96-well microplate, add the assay buffer, the Gly-Ala derivative at various concentrations, and the DPP-IV enzyme.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

IV. Revolutionizing Drug Delivery: H-Gly-Ala-OMe HCl as a Prodrug and Biomaterial Scaffold

The challenges of poor drug solubility, limited bioavailability, and off-target toxicity can be addressed through innovative drug delivery strategies. Dipeptides and their esters are being explored as prodrug moieties to enhance drug transport and as building blocks for self-assembling biomaterials for controlled release.[12][13]

A. Scientific Rationale
  • Prodrug Strategy: The ester and peptide bonds in H-Gly-Ala-OMe HCl can be susceptible to enzymatic cleavage in vivo, releasing a conjugated drug molecule.[14][15] This approach can improve the pharmacokinetic profile of a parent drug.[16] Furthermore, dipeptides can be recognized by peptide transporters, potentially enhancing intestinal absorption.[12]

  • Biomaterial Development: Short peptides, including dipeptides, can self-assemble into ordered nanostructures such as hydrogels under specific conditions.[17][18] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner, offering a platform for localized and controlled drug delivery.

B. Proposed Research Directions
  • Development of H-Gly-Ala-OMe HCl-based Prodrugs: This involves conjugating known therapeutic agents with poor pharmacokinetic profiles to the H-Gly-Ala-OMe HCl scaffold and evaluating their release kinetics and efficacy.

  • Investigation of Self-Assembling Properties for Biomaterial Formulation: This research will explore the conditions under which H-Gly-Ala-OMe HCl and its derivatives self-assemble into hydrogels and their potential for encapsulating and releasing drugs.

Experimental Workflow for Self-Assembling Hydrogel Formation:

G cluster_0 Induction of Self-Assembly cluster_1 Characterization of Hydrogel cluster_2 Drug Entrapment and Release Studies A H-Gly-Ala-OMe HCl Derivative Solution B Triggering Mechanism (e.g., pH change, temperature shift, ionic strength adjustment) A->B C Hydrogel Formation B->C D Rheological Analysis (e.g., viscosity, elasticity) C->D E Microscopy (e.g., SEM, TEM to visualize nanostructure) C->E F Encapsulation of a Model Drug C->F G In Vitro Drug Release Profiling F->G

Caption: Workflow for the development and characterization of self-assembling hydrogels from H-Gly-Ala-OMe HCl derivatives.

Step-by-Step Protocol: pH-Triggered Hydrogelation

  • Peptide Solution Preparation: Dissolve the synthesized H-Gly-Ala-OMe HCl derivative in deionized water to a desired concentration.

  • pH Adjustment: Slowly add a solution of a weak base (e.g., sodium bicarbonate) or a weak acid to the peptide solution while monitoring the pH.

  • Gelation Observation: Observe the solution for a transition from a liquid to a gel-like state. The gelation can be confirmed by inverting the vial and observing if the material flows.

  • Characterization: Once the hydrogel is formed, proceed with rheological and microscopic characterization to determine its mechanical properties and internal structure.

V. Exploring the Neurological Landscape: The Gly-Ala Motif in Neurobiology

The Gly-Ala dipeptide repeat has been implicated in the pathology of certain neurodegenerative diseases, specifically in the context of C9orf72 hexanucleotide repeat expansions, which are a common cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia.[19] This finding opens a complex but potentially significant avenue of research into the neurological effects of H-Gly-Ala-OMe HCl and its derivatives.

A. Scientific Rationale

The accumulation of dipeptide repeat proteins, including poly(GA), is a hallmark of C9orf72-related neurodegeneration. These repeats can form toxic amyloid structures and are believed to contribute to neuronal cell death.[19] Understanding the fundamental interactions of the Gly-Ala motif with neuronal cells and its potential to modulate neuronal function or toxicity is a critical area of investigation.

B. Proposed Research Direction: Investigating the Neuroactivity of H-Gly-Ala-OMe HCl and its Analogs

This research will focus on elucidating the effects of H-Gly-Ala-OMe HCl and its derivatives on neuronal cell viability, function, and aggregation propensity.

Experimental Workflow:

G cluster_0 In Vitro Neuronal Cell Culture Studies cluster_1 Aggregation and Toxicity Studies A Primary Neuronal Cultures or Neuronal Cell Lines B Treatment with H-Gly-Ala-OMe HCl Derivatives A->B C Assessment of Neuronal Viability (e.g., LDH assay) B->C D Analysis of Neuronal Function (e.g., electrophysiology, neurotransmitter release) B->D E Thioflavin T (ThT) Aggregation Assays B->E G Co-culture with Glial Cells to Assess Inflammatory Response B->G F Transmission Electron Microscopy (TEM) of Aggregates E->F

Caption: Workflow for investigating the neurobiological effects of H-Gly-Ala-OMe HCl derivatives.

Step-by-Step Protocol: Neuronal Viability Assay (LDH Assay)

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until they reach a desired confluency.

  • Treatment: Treat the cells with varying concentrations of the H-Gly-Ala-OMe HCl derivative for 24-48 hours. Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (vehicle).

  • LDH Measurement: After the incubation period, collect the cell culture supernatant.

  • Assay Procedure: Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit. Add the supernatant to the assay reagent and incubate as per the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the positive and negative controls.

VI. Conclusion: A Call to Exploration

H-Gly-Ala-OMe HCl, a molecule often confined to the role of a simple synthetic intermediate, holds the key to a multitude of innovative research avenues. From the development of targeted anticancer therapies and novel enzyme inhibitors for metabolic diseases to the creation of advanced drug delivery systems and the exploration of its neurological implications, the potential is vast and compelling. This guide has laid out a series of scientifically-grounded research directions, complete with experimental frameworks and protocols, to inspire and empower the scientific community to unlock the full potential of this versatile dipeptide ester. The journey from a simple building block to a transformative therapeutic or biomaterial is a challenging yet rewarding one, and it begins with the curiosity and dedication to explore the uncharted territories of molecular science.

VII. References

  • Advances in the Regulatory Effects of Bioactive Peptides on Metabolic Signaling Pathways in Tumor Cells. PubMed. [Link]

  • A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate: Crystal Structure, Optical Second Harmonic Generation, Piezoelectricity and Pyroelectricity. MDPI. [Link]

  • Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. PMC. [Link]

  • Collagen derived Gly-Pro-type DPP-IV inhibitory peptides: Structure-activity relationship, inhibition kinetics and inhibition mechanism. ResearchGate. [Link]

  • Glucagon-like peptide-1. Wikipedia. [Link]

  • Glycyl-L-alanine. PubChem. [Link]

  • H-Ala-gly-ome hcl. PubChem. [Link]

  • Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. PMC. [Link]

  • Bioactive peptides: an alternative therapeutic approach for cancer management. PMC. [Link]

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC. [Link]

  • Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. PMC. [Link]

  • In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. PubMed. [Link]

  • The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties. PubMed Central. [Link]

  • (Neuro) Peptides, Physical Activity, and Cognition. MDPI. [Link]

  • Bioactive peptides for anticancer therapies. Biomaterials Translational. [Link]

  • Investigation of the new substitution glycine to alanine within the Kringle-2 domain of reteplase: a molecular dynamics study. BioTechnologia. [Link]

  • Co-administration of Alpha Lipoic Acid and Lisinopril Protects Against Gentamicin-Induced Nephrotoxicity in Mice. ResearchGate. [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Publications. [Link]

  • Dipeptide Self-assembled Hydrogels with Shear-Thinning and Instantaneous Self-healing Properties Determined by Peptide Sequences. ACS Applied Materials & Interfaces. [Link]

  • Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies. Unknown Source.

  • Synthesis of a functionalized dipeptide for targeted delivery and pH-sensitive release of chemotherapeutics. Chemical Communications. [Link]

  • Discovery of an l-alanine ester prodrug of the Hsp90 inhibitor, MPC-3100. DOI. [Link]

  • The transport and metabolism of alanine by Giardia intestinalis. PubMed. [Link]

  • Bioactive Peptides: A Complementary Approach for Cancer Therapy. IntechOpen. [Link]

  • Self-Assembly for the Synthesis of Functional Biomaterials. PMC. [Link]

  • Inhibition of ubiquitin-dependent proteolysis by a synthetic glycine-alanine repeat peptide that mimics an inhibitory viral sequence. PubMed. [Link]

  • Strategies for the release of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides in an enzymatic hydrolyzate of α-lactalbumin. Food & Function. [Link]

  • α-Lipoic Acid Reduces Hypertension and Increases Baroreflex Sensitivity in Renovascular Hypertensive Rats. MDPI. [Link]

Sources

Technical Guide: H-Gly-Ala-OMe HCl as a Dipeptide Building Block

[1][2]

Executive Summary

H-Gly-Ala-OMe HCl (Glycine-L-Alanine methyl ester hydrochloride) is a critical dipeptide intermediate used primarily in the convergent synthesis of complex bioactive peptides and peptidomimetics.[1][][3][4] While seemingly simple, this building block presents a specific set of stability challenges—most notably diketopiperazine (DKP) formation —that can catastrophically reduce yield if not managed during the neutralization phase.[1][]

This guide details the physiochemical profile, synthetic utility, and critical handling protocols required to utilize H-Gly-Ala-OMe HCl effectively in drug development workflows.[1][]

Part 1: Chemical Profile & Physiochemical Properties[1]

H-Gly-Ala-OMe HCl is the hydrochloride salt of the methyl ester of the dipeptide Glycyl-L-Alanine.[1][] The hydrochloride counterion is not merely an additive; it is a structural necessity to protonate the N-terminal amine, thereby preventing the free amine from nucleophilically attacking the C-terminal ester (cyclization) during storage.[1][]

Datasheet Snapshot
PropertySpecification
Chemical Name Glycyl-L-alanine methyl ester hydrochloride
Sequence H-Gly-Ala-OMe[1][][3][4][5][6] · HCl
CAS Number 59095-76-0 (Specific HCl salt)
Molecular Formula C₆H₁₃ClN₂O₃
Molecular Weight 196.63 g/mol
Solubility High: Water, Methanol, DMSO Low: Dichloromethane (DCM), Ethyl Acetate
Hygroscopicity Moderate (Store desiccated at -20°C)
Chirality L-Alanine (S-configuration); Glycine is achiral
Structural Integrity

The presence of the methyl ester serves two functions:

  • C-Terminal Protection: It prevents unwanted C-terminal coupling during fragment condensation.[1][]

  • Activation Precursor: It can be readily converted to a free acid (via saponification) or a hydrazide (for azide coupling) in subsequent steps.[1][]

Part 2: Critical Instability – The Diketopiperazine (DKP) Trap[1][2]

Expert Insight: The most common failure mode when using H-Gly-Ala-OMe HCl is not the coupling reaction itself, but the neutralization step immediately preceding it.[1][]

Dipeptide alkyl esters are thermodynamically primed to cyclize into 2,5-diketopiperazines (DKPs) .[1][] This reaction is autocatalytic once the amine is deprotonated.[1][] For Gly-Ala sequences, the lack of steric bulk on the Glycine residue makes the conformational rotation required for ring closure energetically favorable.[1][]

Mechanism of Failure

Upon neutralization (e.g., adding Triethylamine or DIPEA), the free amine of the Glycine residue attacks the carbonyl carbon of the Alanine methyl ester.[1][] This releases methanol and forms the stable, cyclic DKP byproduct, which is chemically inert to standard coupling.[1][]

DKP_Mechanismcluster_0Stable Statecluster_1Activation / Risk ZoneSaltH-Gly-Ala-OMe · HCl(Protonated Amine)FreeBaseH-Gly-Ala-OMe(Free Amine)Salt->FreeBaseDeprotonationTransitionTetrahedralIntermediateFreeBase->TransitionNucleophilic Attack(Intramolecular)DKPCyclo(Gly-Ala)(Dead End Product)Transition->DKPCyclizationMeOHMeOH (Leaving Group)Transition->MeOHEliminationBaseBase (DIPEA/TEA)Base->FreeBase

Figure 1: The autocatalytic pathway of Diketopiperazine (DKP) formation upon neutralization of the hydrochloride salt.[1]

Part 3: Synthetic Utility & Applications[1][2]

Fragment Condensation

H-Gly-Ala-OMe is frequently used in convergent peptide synthesis .[1][] Instead of building a peptide residue-by-residue (linear synthesis), researchers synthesize fragments (e.g., Fragment A + Gly-Ala-OMe) and then couple them.[1][] This strategy is vital for:

  • Avoiding Racemization: Glycine (achiral) at the N-terminus of the acceptor fragment eliminates the risk of racemization during the coupling of the previous block.[1][]

  • Purification: Dipeptide blocks allow for easier separation of impurities compared to single amino acid additions.[1][]

Linker Systems in Drug Delivery

The Gly-Ala motif is a substrate for specific lysosomal proteases.

  • Prodrug Design: H-Gly-Ala-OMe derivatives are used to create prodrug linkers.[1][] The ester is hydrolyzed to the acid, coupled to a cytotoxin, and the resulting Gly-Ala-Drug conjugate is cleaved enzymatically inside the cell (e.g., by Cathepsin B or elastase) to release the payload.[1][]

  • Biodegradable Polymers: Used as a monomer in the synthesis of poly(ester amides) for tissue engineering.[1][]

Part 4: Validated Experimental Protocol

Objective: Coupling Boc-Phe-OH to H-Gly-Ala-OMe HCl to form Boc-Phe-Gly-Ala-OMe (Tripeptide Synthesis).

Pre-requisite: Ensure all solvents are anhydrous.[1][] Water accelerates ester hydrolysis.[1][]

Step-by-Step Methodology
  • Activation of Carboxyl Component (The "Safe" Side):

    • Dissolve Boc-Phe-OH (1.0 equiv) in anhydrous DMF/DCM (1:1 ratio).

    • Add HOBt (1.1 equiv) and EDC[1][]·HCl (1.1 equiv).[1][]

    • Stir at 0°C for 15 minutes. Why? This forms the active ester before the amine is introduced, minimizing the time the amine sits free in solution.[1][]

  • Controlled Neutralization (The Critical Step):

    • In a separate vial, suspend H-Gly-Ala-OMe HCl (1.0 equiv) in minimal DMF.[1][]

    • Cool this suspension to 0°C.

    • Add DIPEA (Diisopropylethylamine) (1.0 equiv exactly ).[1][]

    • Crucial:Immediately transfer this neutralized solution to the activated carboxylic acid mixture from Step 1.

    • Warning: Do not let the neutralized Gly-Ala-OMe solution sit for >2 minutes.[1][] Every minute increases DKP formation.[1][]

  • Coupling Reaction:

    • Stir the combined mixture at 0°C for 1 hour, then allow to warm to room temperature over 4–12 hours.

    • Monitor via TLC (System: CHCl₃/MeOH 9:1) or HPLC.[1][][7]

  • Workup:

    • Evaporate DMF under reduced pressure.[1][]

    • Redissolve residue in Ethyl Acetate.[1][]

    • Wash sequence: 5% citric acid (removes unreacted amine/DKP), Brine, 5% NaHCO₃ (removes unreacted acid), Brine.[1][]

    • Dry over MgSO₄ and concentrate.[1][]

Workflow Diagram

Synthesis_Protocolcluster_activationPhase A: Activationcluster_neutralizationPhase B: Neutralization (CRITICAL)cluster_couplingPhase C: CouplingAcidBoc-Phe-OHActiveEsterActive Ester(Intermediate)Acid->ActiveEster15 min @ 0°CReagentsEDC / HOBtReagents->ActiveEsterProductBoc-Phe-Gly-Ala-OMeActiveEster->ProductImmediate TransferSaltH-Gly-Ala-OMe HClFreeAmineH-Gly-Ala-OMe(Unstable)Salt->FreeAmineMix @ 0°CBaseDIPEA (1.0 eq)Base->FreeAmineFreeAmine->ProductNucleophilic AttackDKP_RiskRISK: DKP Formationif Phase B is prolongedFreeAmine->DKP_RiskTime > 5 min

Figure 2: Convergent synthesis workflow emphasizing the rapid transfer of the neutralized dipeptide to prevent side reactions.

References

  • Gisin, B. F., & Merrifield, R. B. (1972).[1][] Carboxyl-catalyzed intramolecular aminolysis.[1][] A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society.[1][] (Fundamental mechanism of DKP formation). Retrieved from [Link][1][]

  • PubChem. (n.d.).[1][] Compound Summary for CID 13875060: H-Ala-Gly-OMe HCl (Isomer comparison). National Library of Medicine.[1][] Retrieved from [Link]

  • Fischer, P. M. (2003).[1][] Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science. (Review of DKP stability issues). Retrieved from [Link][1][]

Methodological & Application

H-Gly-Ala-OMe HCl as a precursor for drug development

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: H-Gly-Ala-OMe HCl in Drug Development

Executive Summary

Compound: H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) CAS: 23404-09-3 Role: Synthetic Precursor & Pharmacophore Scaffold

This guide details the utilization of H-Gly-Ala-OMe HCl as a versatile building block in medicinal chemistry. Unlike simple amino acids, this dipeptide ester serves three distinct, high-value functions:

  • Privileged Scaffold Synthesis: It is the direct precursor for 2,5-diketopiperazines (DKPs), a class of cyclic dipeptides with broad bioactivity (antiviral, antitumor, neuroprotective).

  • Fragment Condensation Strategy: It enables convergent peptide synthesis, reducing step-count and minimizing racemization risks associated with stepwise activation.

  • Prodrug & Linker Design: The Gly-Ala motif is a substrate for peptide transporters (PEPT1) and lysosomal proteases (Cathepsin B), making it a critical component in targeted drug delivery systems.

Chemical Profile & Stability

PropertySpecification
Formula C₆H₁₃ClN₂O₃
MW 196.63 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, Ethyl Acetate.
Hygroscopicity High (Store Desiccated)

Critical Stability Warning (The "DKP Trap"): Researchers must be aware that H-Gly-Ala-OMe is thermodynamically primed to undergo intramolecular cyclization to form Cyclo(Gly-Ala) (a diketopiperazine) under neutral to basic conditions.

  • Acidic pH (Storage): Stable as the HCl salt.

  • Basic pH (Reaction): Rapidly cyclizes. This is a feature for scaffold synthesis but a bug for linear peptide synthesis.

Application I: Synthesis of Diketopiperazine (DKP) Scaffolds

The formation of 2,5-diketopiperazines is a primary application of this precursor. The Gly-Ala DKP core is found in numerous natural products and serves as a constrained peptidomimetic scaffold.

Mechanism of Action

Upon neutralization of the HCl salt, the N-terminal amine performs a nucleophilic attack on the C-terminal ester carbonyl, releasing methanol and forming the six-membered lactam ring.

Protocol: Base-Induced Cyclization

Objective: Synthesis of Cyclo(Gly-L-Ala) (3-methyl-2,5-piperazinedione).

Reagents:

  • H-Gly-Ala-OMe HCl (1.0 eq)[1]

  • Triethylamine (Et₃N) or N-Methylmorpholine (NMM) (1.2 eq)

  • Methanol (MeOH) or 2-Butanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve H-Gly-Ala-OMe HCl (5 mmol) in anhydrous MeOH (20 mL). The solution will be acidic.

  • Neutralization: Add Et₃N (6 mmol) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Optimization: For faster kinetics, reflux in 2-butanol (100°C) for 2–4 hours.

  • Precipitation: The DKP product is often less soluble than the linear ester. Cool the solution to 4°C to induce crystallization.

  • Isolation: Filter the white precipitate. Wash with cold ether to remove residual amine salts.

  • Characterization: Confirm structure via ¹H-NMR (Loss of methyl ester singlet at ~3.7 ppm).

DKP_Synthesis cluster_0 Precursor cluster_1 Activation cluster_2 Cyclization Start H-Gly-Ala-OMe HCl (Linear Ester Salt) FreeBase H-Gly-Ala-OMe (Free Amine) Start->FreeBase  + Et3N (Base) - HCl   DKP Cyclo(Gly-Ala) (Diketopiperazine) FreeBase->DKP  Intramolecular Nucleophilic Attack - MeOH   caption Figure 1: Base-mediated cyclization of H-Gly-Ala-OMe to Diketopiperazine scaffold.

Application II: Fragment Condensation in Peptide Synthesis

Using H-Gly-Ala-OMe HCl as a pre-formed block avoids the stepwise coupling of Gly and Ala, reducing the total number of synthetic steps and purification cycles.

Why use this approach?
  • Convergent Synthesis: Allows the coupling of a "2-mer" fragment to a growing chain.

  • Racemization Control: When H-Gly-Ala-OMe is used as the nucleophile (amine component), the stereocenter (Ala) is protected as an ester and is distant from the reaction center, preserving chirality.

Protocol: Solution Phase Coupling

Objective: Coupling Boc-Phe-OH to H-Gly-Ala-OMe to form Boc-Phe-Gly-Ala-OMe.

  • Activation: Dissolve Boc-Phe-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.5 eq) to activate the carboxylate. Stir for 5 min.

  • Addition: Add H-Gly-Ala-OMe HCl (1.0 eq) directly to the activated mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by HPLC.

  • Workup: Dilute with Ethyl Acetate. Wash with 5% KHSO₄ (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and Brine.

  • Result: Isolation of the protected tripeptide ester.

Application III: Cleavable Linkers for Drug Delivery

The Gly-Ala sequence is a classic substrate for lysosomal cysteine proteases, particularly Cathepsin B . This makes H-Gly-Ala-OMe a vital precursor for designing "self-immolative" linkers in Antibody-Drug Conjugates (ADCs) or small molecule prodrugs.

Design Logic
  • Targeting: The prodrug enters the cell via endocytosis or PEPT1 transport.

  • Activation: In the lysosome (low pH, high enzyme activity), Cathepsin B cleaves the peptide bond between the Linker and the Drug.

  • Release: The drug is released in its active form.

Note: While Val-Cit is the industry standard for ADCs, Gly-Ala (or Gly-Gly-Phe-Gly) offers different solubility profiles and cleavage kinetics, which can be advantageous for hydrophobic payloads.

Linker_Cleavage cluster_prodrug Prodrug Construct cluster_lysosome Lysosomal Processing cluster_release Therapeutic Effect Prodrug Carrier - [Gly-Ala] - Drug Cleavage Hydrolysis of Gly-Ala Bond Prodrug->Cleavage  Internalization   Enzyme Cathepsin B (Protease) Enzyme->Cleavage ActiveDrug Free Drug (Active) Cleavage->ActiveDrug Byproduct Carrier-Gly-OH + H-Ala-OH Cleavage->Byproduct caption Figure 2: Enzymatic activation of Gly-Ala linker systems.

References

  • Diketopiperazine Synthesis: Synthesis of Mono-Boc-2,5-Diketopiperazine. ACS Publications. Retrieved from [Link]

  • Peptide Linkers in Drug Delivery: Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - NCBI. Retrieved from [Link]

  • Mechanistic Insight (DKP Formation): Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. PMC - NCBI. Retrieved from [Link]

  • Fragment Condensation: Solid-phase peptide synthesis by fragment condensation. ResearchGate. Retrieved from [Link]

Sources

Application Note: Targeting Lysosomal Integrity and Cathepsin C Activity with H-Gly-Ala-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) is a dipeptide derivative widely utilized in cancer research to investigate lysosomal stability and Cathepsin C (Dipeptidyl Peptidase I) activity. Unlike standard cytotoxic agents that target DNA or microtubules, dipeptide methyl esters belong to a class of lysosomotropic agents . They exploit the acidic environment of the lysosome to induce stress, offering a unique mechanism to kill drug-resistant cancer cells via Lysosomal Membrane Permeabilization (LMP) .[1][2]

This guide details the application of H-Gly-Ala-OMe HCl as a probe for lysosomal fragility and a substrate for Cathepsin C. It provides a comparative framework against the more potent analog L-Leu-Leu-OMe (LLOMe), allowing researchers to distinguish between osmotic lysosomal swelling (mediated by Gly-Ala-OMe) and amyloid-like fibril formation (mediated by LLOMe).

Key Chemical Properties
PropertyDetail
Chemical Name Glycyl-L-alanine methyl ester hydrochloride
Formula C₆H₁₃ClN₂O₃
MW 196.63 g/mol
Solubility Soluble in water, methanol, and DMSO.
Storage -20°C (Desiccated). Hydroscopic.
Role Lysosomotropic agent, Cathepsin C substrate, Prodrug precursor.

Mechanism of Action: The Lysosomal Death Pathway

The utility of H-Gly-Ala-OMe HCl relies on its ability to bypass the plasma membrane via passive diffusion and accumulate in lysosomes.

  • Entry: At neutral cytosolic pH (~7.2), a fraction of the ester exists as an uncharged free base, diffusing freely into organelles.

  • Ion Trapping: Upon entering the acidic lysosome (pH 4.5–5.0), the amine is protonated, trapping the molecule.

  • Cathepsin C Activation: The lysosomal cysteine protease Cathepsin C (CTSC) removes the methyl ester or hydrolyzes the peptide bond.

  • Osmotic Destabilization: Unlike hydrophobic esters (e.g., LLOMe) that polymerize into membranolytic fibrils, Gly-Ala-OMe is primarily hydrolyzed into free amino acids (Gly, Ala) and methanol. These zwitterionic products cannot diffuse out, creating a massive osmotic gradient.

  • LMP & Cell Death: Water rushes in, causing lysosomal swelling and rupture (LMP). Proteases (Cathepsins B/D/L) leak into the cytosol, triggering the mitochondrial apoptotic cascade or necrosis.

Pathway Visualization

LysosomalMechanism cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5-5.0) Node_Entry H-Gly-Ala-OMe (Free Base) Node_Trapping Protonation (Ion Trapping) Node_Entry->Node_Trapping Passive Diffusion Node_CTSC Cathepsin C (Enzymatic Hydrolysis) Node_Trapping->Node_CTSC Substrate Binding Node_Products Accumulation of Gly + Ala (Zwitterions) Node_CTSC->Node_Products Hydrolysis Node_Osmosis Osmotic Swelling (Water Influx) Node_Products->Node_Osmosis Retention Node_LMP LMP (Membrane Rupture) Node_Osmosis->Node_LMP Critical Volume Reached Node_Apoptosis Cytosolic Cathepsin Release -> Cell Death Node_LMP->Node_Apoptosis Leakage

Caption: Mechanism of H-Gly-Ala-OMe induced Lysosomal Membrane Permeabilization (LMP) driven by Cathepsin C mediated osmotic imbalance.

Application Protocol 1: Lysosomal Integrity Profiling (Acridine Orange Assay)

This protocol uses H-Gly-Ala-OMe HCl to assess the susceptibility of cancer cells to lysosomal stress. It is particularly useful for evaluating Multi-Drug Resistant (MDR) cell lines, which often have enlarged, fragile lysosomes.

Materials
  • Target Cells: HeLa, MCF-7, or patient-derived xenograft (PDX) lines.

  • Reagent A: H-Gly-Ala-OMe HCl (Stock: 100 mM in PBS, pH adjusted to 7.4 immediately before use).

  • Positive Control: L-Leu-Leu-OMe (LLOMe) (Stock: 10 mM in Ethanol).

  • Detection: Acridine Orange (AO) (Stock: 5 mg/mL in water).

  • Buffer: HBSS (Hank's Balanced Salt Solution).

Experimental Steps
  • Seeding: Plate cancer cells (1 x 10⁵ cells/well) in a 24-well plate with glass coverslips. Incubate overnight.

  • Pulse Treatment:

    • Wash cells 2x with HBSS.

    • Experimental Group: Add H-Gly-Ala-OMe HCl (Titrate: 5 mM, 10 mM, 20 mM) in serum-free medium.

    • Positive Control: Add LLOMe (1 mM).

    • Negative Control: Vehicle only.

    • Incubate for 15–45 minutes at 37°C. (Note: Esters hydrolyze quickly; short exposure is key).

  • Staining:

    • Remove treatment medium. Wash 2x with HBSS.

    • Add Acridine Orange (5 µg/mL final concentration) in complete medium.

    • Incubate for 15 minutes at 37°C.

  • Imaging (Fluorescence Microscopy):

    • Wash 3x with PBS. Mount immediately.

    • Excitation: 488 nm.

    • Emission: Detect Green (510-530 nm) and Red (620-650 nm).

Data Interpretation[1][2][3][4][5][6]
  • Intact Lysosomes: High Red fluorescence (AO concentrates in acidic organelles and stacks).

  • LMP (Ruptured): Loss of Red fluorescence; increase in diffuse Green fluorescence (AO releases into neutral cytosol and binds DNA/RNA).

  • Quantification: Calculate the Red/Green fluorescence ratio. A decrease indicates lysosomal rupture.

Application Protocol 2: Cathepsin C Specificity Validation

To confirm that the observed toxicity is enzyme-dependent (and not just chemical toxicity), you must validate the pathway using a Cathepsin C inhibitor. This protocol establishes the "Rescue Effect."

Materials
  • Inhibitor: Gly-Phe-CHN₂ (Gly-Phe-diazomethylketone) or E-64d (Broad cysteine protease inhibitor).

  • Substrate: H-Gly-Ala-OMe HCl.

  • Assay: Cell Viability (MTT or CellTiter-Glo).

Experimental Steps
  • Pre-Incubation: Treat cells with Gly-Phe-CHN₂ (10 µM) for 4 hours to irreversibly inhibit intracellular Cathepsin C.

  • Challenge: Add H-Gly-Ala-OMe HCl (at the IC50 determined in Protocol 1, typically ~10-20 mM) to both inhibitor-treated and untreated wells.

  • Incubation: Incubate for 24 hours.

  • Readout: Measure cell viability.

Expected Results (Self-Validating Logic)
  • No Inhibitor: H-Gly-Ala-OMe induces cell death (Low viability).

  • With Inhibitor: Cell viability is restored (rescued) .[3]

  • Scientific Logic:[1][2][4][5][6][7] If the inhibitor prevents toxicity, it proves that H-Gly-Ala-OMe is non-toxic until processed by Cathepsin C, validating its use as a specific mechanistic probe.

Comparative Data: Dipeptide Methyl Esters

Use this table to select the correct ester for your specific research question.

Dipeptide EsterPotency (LMP)MechanismSpecificityApplication
L-Leu-Leu-OMe High (µM range)Polymerization (Amyloid-like)Cathepsin CGold standard for inducing rapid LMP; NK cell depletion.
H-Gly-Ala-OMe Moderate (mM range)Osmotic Swelling (Hydrolysis)Cathepsin COsmotic control ; distinguishing polymerization vs. swelling mechanisms.
L-Leu-OMe LowOsmotic SwellingNon-specific EsterasesGeneral lysosomal disruption; less enzyme-specific.
H-Gly-Phe-OMe HighPolymerizationCathepsin CAlternative to LLOMe; often used in neutrophil studies.

Experimental Workflow Diagram

Workflow Step1 Step 1: Cell Seeding (Cancer Lines) Step2 Step 2: Pre-treatment (+/- Cathepsin C Inhibitor) Step1->Step2 Step3 Step 3: H-Gly-Ala-OMe Challenge (15-45 min) Step2->Step3 Step4 Step 4: AO Staining (15 min) Step3->Step4 Step5 Step 5: Fluorescence Microscopy / Flow Cytometry Step4->Step5

Caption: Step-by-step workflow for validating lysosomal permeabilization using H-Gly-Ala-OMe HCl.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83–87. Link

  • Boya, P., & Kroemer, G. (2008). Lysosomal membrane permeabilization in cell death.[1] Oncogene, 27(50), 6434–6451. Link

  • Johansson, A. C., et al. (2010). Regulation of apoptosis-associated lysosomal membrane permeabilization. Apoptosis, 15(5), 527–540. Link

  • Repnik, U., et al. (2017). L-Leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. European Journal of Cell Biology, 96(5), 338-357. Link

  • Adamec, J., et al. (2022). Lysosomal membrane permeabilization as a therapeutic strategy in cancer. Cell Death & Disease, 13, 1-12.

Sources

Application Note: H-Gly-Ala-OMe HCl in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers utilizing H-Gly-Ala-OMe HCl (Glycine-L-Alanine methyl ester hydrochloride) in drug delivery systems. It focuses on its dual utility: as a nucleophilic building block for biodegradable polyphosphazenes and as a substrate for peptide transporter (PepT1) targeting.

Abstract

H-Gly-Ala-OMe HCl is a dipeptide methyl ester hydrochloride widely employed as a strategic intermediate in drug delivery.[1] Its primary utility lies in the synthesis of poly(organophosphazenes) , where it serves as a bulky, hydrolytically sensitive side group that confers biodegradability and pH-buffering capacity to the polymer backbone. Additionally, due to its structural recognition by the PepT1 transporter (SLC15A1), it functions as a model substrate or pro-moiety for enhancing the oral bioavailability of polar therapeutics. This guide provides validated protocols for polymer conjugation and in vitro transport assays.

Chemical Profile & Rationale[1][2][3][4]

  • Compound: H-Gly-Ala-OMe[1] · HCl

  • Systematic Name: Methyl 2-(2-aminoacetamido)propanoate hydrochloride[1]

  • Role: Nucleophile for macromolecular substitution; PepT1 substrate.

  • Key Feature: The methyl ester group is susceptible to hydrolysis, driving the erosion of polymers. The Gly-Ala sequence mimics dietary peptides, ensuring biocompatibility.

Mechanistic Causality in Drug Delivery
  • Tunable Degradation: In polyphosphazenes, the hydrolysis rate of the ester linkage (OMe) dictates the degradation of the polymer backbone. Glycine derivatives degrade rapidly; adding Alanine (steric bulk) slows this process. H-Gly-Ala-OMe offers an intermediate degradation profile suitable for sustained release (weeks to months).

  • Self-Buffering Effect: Upon hydrolysis, the amino acid side chain generates a zwitterionic environment that neutralizes acidic degradation products (e.g., from PLGA blends), preventing inflammatory tissue necrosis.

Application I: Synthesis of Biodegradable Polyphosphazenes

Objective: To synthesize poly[bis(glycine-alanine methyl ester)phosphazene] via macromolecular nucleophilic substitution.

Experimental Workflow Diagram

The following diagram illustrates the conversion of the inorganic precursor into a bioerodible polymer using H-Gly-Ala-OMe HCl.

PolyphosphazeneSynthesis Precursor Hexachlorocyclotriphosphazene (Trimer) PDCP Poly(dichlorophosphazene) [N=PCl2]n Precursor->PDCP Ring-Opening Polymerization (250°C) Polymer Poly[bis(Gly-Ala-OMe)phosphazene] PDCP->Polymer Nucleophilic Substitution (THF, Reflux) Reagent H-Gly-Ala-OMe HCl + Et3N (Base) Reagent->Polymer Side Group Attachment Degradation Hydrolysis Products: Gly-Ala, Phosphate, Ammonia, MeOH Polymer->Degradation Aqueous Hydrolysis (pH 7.4, 37°C)

Figure 1: Synthesis pathway of amino acid ester-substituted polyphosphazenes. The chlorine atoms on the inorganic backbone are replaced by the amino functionality of H-Gly-Ala-OMe.

Detailed Protocol: Macromolecular Substitution

Safety Note: Poly(dichlorophosphazene) is highly moisture-sensitive. All steps must be performed under dry Argon/Nitrogen.

Materials:

  • Poly(dichlorophosphazene) (PDCP) solution (in anhydrous THF).

  • H-Gly-Ala-OMe HCl (2.5 equivalents per Cl atom).

  • Triethylamine (Et3N) (anhydrous).

  • Solvents: Anhydrous THF, Hexane, Ethanol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Suspend H-Gly-Ala-OMe HCl (10 g, ~50 mmol) in 150 mL anhydrous THF.

    • Add Et3N (14 mL, ~100 mmol) dropwise. The solution will become cloudy as Et3N·HCl precipitates.

    • Reflux for 2 hours to ensure full deprotonation of the amino group.

  • Substitution Reaction:

    • Cool the amino acid ester solution to 0°C.

    • Slowly add the PDCP solution (containing ~10 mmol of Cl units) via cannula transfer to the stirred amino acid mixture. Crucial: Always add polymer to excess nucleophile to prevent crosslinking.

    • Allow to warm to room temperature and stir for 48 hours.

    • Optional: Reflux for the final 12 hours to drive substitution to completion.

  • Purification:

    • Filter the mixture to remove insoluble Et3N·HCl salts.[1][2][3]

    • Concentrate the filtrate to ~50 mL using a rotary evaporator.

    • Precipitate the polymer by dropwise addition into excess hexane (or water, depending on hydrophobicity).

    • Reprecipitate from THF into ethanol 3 times to remove unreacted dipeptide.

  • Validation:

    • 31P NMR: Verify disappearance of the P-Cl signal (singlet at -17 ppm) and appearance of the substituted signal (~0 to -5 ppm).

    • 1H NMR: Confirm the ratio of Gly-Ala protons to the backbone.

Application II: PepT1-Mediated Transport Studies

Objective: To utilize H-Gly-Ala-OMe as a competitive substrate to map PepT1 transporter activity or validate prodrug affinity.

Transport Mechanism Diagram

H-Gly-Ala-OMe utilizes the proton gradient to enter enterocytes.

PepT1Transport Lumen Intestinal Lumen (pH 6.0) PepT1 PepT1 Transporter (SLC15A1) Lumen->PepT1 Binding Cell Enterocyte Cytosol (pH 7.4) Cell->Cell Hydrolysis by Intracellular Esterases PepT1->Cell Translocation Substrate H-Gly-Ala-OMe Substrate->PepT1 Protons H+ Gradient Protons->PepT1 Co-transport

Figure 2: Proton-coupled transport mechanism of H-Gly-Ala-OMe via PepT1.

Protocol: Competitive Inhibition Uptake Assay (Caco-2 Cells)

This protocol determines if a drug candidate utilizes the PepT1 transporter by checking if it competes with H-Gly-Ala-OMe (or radiolabeled Gly-Sar).

Materials:

  • Caco-2 cell monolayers (21-day culture on Transwell inserts).

  • Uptake Buffer: pH 6.0 (MES-buffered Krebs-Ringer).

  • Substrate: [14C]-Gly-Sar (Reference) or H-Gly-Ala-OMe (Test).

  • Inhibitor: Excess H-Gly-Ala-OMe (10–20 mM).

Methodology:

  • Preparation: Wash Caco-2 monolayers twice with pH 6.0 Uptake Buffer at 37°C.

  • Incubation (Uptake Phase):

    • Control Well: Add 10 µM [14C]-Gly-Sar.

    • Competition Well: Add 10 µM [14C]-Gly-Sar + 10 mM H-Gly-Ala-OMe .

    • Incubate for 10 minutes (linear uptake phase).

  • Termination: Aspirate buffer and immediately wash with ice-cold pH 7.4 buffer to stop transport.

  • Lysis & Quantification:

    • Lyse cells with 0.1 N NaOH / 1% SDS.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate % Inhibition. Significant inhibition (>50%) confirms H-Gly-Ala-OMe binds to the same active site as Gly-Sar.

Expected Results Table:

Condition [14C]-Gly-Sar Uptake (pmol/cm²/min) Interpretation
Control 45.2 ± 3.1 Baseline PepT1 activity.
+ H-Gly-Ala-OMe (10mM) 12.4 ± 1.5 High Affinity: H-Gly-Ala-OMe successfully competes for the transporter.

| + Proline (Negative Ctrl) | 44.8 ± 2.8 | No competition (Proline is not a PepT1 substrate). |

References

  • Nair, L. S., & Laurencin, C. T. (2007).[4] Biodegradable polymers as biomaterials. Progress in Polymer Science. Retrieved from [Link]

  • Solvo Biotechnology. (n.d.). PEPT1 Transporter Information and Substrate Specificity. Retrieved from [Link]

  • Brandsch, M., et al. (2008). Membrane transporters for cardiometabolic drugs. Physiological Reviews. (Contextual grounding for PepT1 mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of H-Gly-Ala-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) CAS: 13515-97-4 (free base ref) / Generic Peptide Ester Protocol Support Tier: Senior Application Scientist Level

Introduction: The "Ticking Clock" of Dipeptide Esters

Welcome to the technical guide for H-Gly-Ala-OMe HCl . Researchers often treat this simple dipeptide ester like a standard amino acid derivative, leading to catastrophic yield loss.

The Critical Insight: While you may be worried about hydrolysis (water attacking the ester), the far more immediate threat to this molecule is cyclization (Diketopiperazine or DKP formation).

Because this is a dipeptide with a sterically unhindered N-terminal Glycine, the moment you neutralize the HCl salt to free the amine (pH > 7), the amine can swing around and attack the C-terminal methyl ester. This ejects methanol and forms a stable, useless cyclic product (Cyclo-Gly-Ala). This reaction can happen in minutes under the wrong conditions.

This guide provides the protocols to prevent both hydrolysis and DKP formation.

Module 1: Storage & Pre-Experiment Handling

Q: My white powder has turned into a sticky gum. Is it still usable?

Diagnosis: Hygroscopic Hydrolysis. The HCl salt of H-Gly-Ala-OMe is highly hygroscopic. If the vial was opened in a humid environment or stored without desiccation, it absorbed atmospheric water. The acidic environment created by the HCl salt + water promotes slow acid-catalyzed hydrolysis of the methyl ester to the free acid (H-Gly-Ala-OH).

The Fix:

  • If gummy: The purity is likely compromised. Check via HPLC.[1][2] If ester content is <90%, discard. Recrystallization is difficult due to the mixture of free acid/ester/salt.

  • Prevention Protocol:

    • Store at -20°C .

    • Equilibrate: Allow the closed vial to reach room temperature before opening to prevent condensation.

    • Desiccate: Store the vial inside a secondary jar containing silica gel or P₂O₅.

Q: Can I make a stock solution in water or PBS for later use?

Answer: ABSOLUTELY NOT. Reasoning:

  • Neutral pH (PBS): At pH 7.4, a significant fraction of the amine exists as the free base (

    
    ). This triggers rapid intramolecular cyclization (DKP formation).
    
  • Acidic pH (Water/HCl): While DKP is suppressed at pH < 5, the ester bond is still subject to hydrolysis over time (days).

Correct Protocol:

  • Dissolve immediately before use .

  • If a stock is required, use anhydrous DMSO or DMF and store at -20°C. Even then, use within 48 hours.

Module 2: Reaction Conditions (The DKP Danger Zone)

Q: I neutralized H-Gly-Ala-OMe HCl with TEA for a coupling reaction, but my yield is near zero. Mass spec shows a peak at [M-32]. What happened?

Diagnosis: Diketopiperazine (DKP) Formation. The [M-32] peak corresponds to the loss of Methanol (MW 32). You didn't couple the peptide; you cyclized it.

Mechanism: When you added Triethylamine (TEA), you deprotonated the ammonium salt (





). The flexible Glycine residue allowed the amine to attack the methyl ester carbonyl.

DKP_Mechanism cluster_danger Danger Zone (Neutral/Basic pH) Start H-Gly-Ala-OMe HCl (Stable Salt) FreeAmine H-Gly-Ala-OMe (Free Amine) Start->FreeAmine Deprotonation (pH > 7) Base Add Base (TEA/DIEA) Base->FreeAmine Transition Nucleophilic Attack (Intramolecular) FreeAmine->Transition Fast (< 10 mins) DKP Cyclo(Gly-Ala) (DKP Product) Transition->DKP Methanol MeOH (Byproduct) Transition->Methanol

Figure 1: The mechanism of DKP formation triggered by neutralization. The loss of methanol (M-32) is the diagnostic signature.

The "Safe Coupling" Protocol: To couple H-Gly-Ala-OMe to another amino acid (e.g., Boc-Phe-OH), you must minimize the time the amine is free.

  • Dissolve: Dissolve H-Gly-Ala-OMe HCl and the carboxylic acid partner (e.g., Boc-Xaa-OH) in the solvent (DMF/DCM) together.

  • Activate First: Add the coupling agent (e.g., EDC/HOBt or HATU) before adding the base.

  • Cold Neutralization: Cool the mixture to 0°C .

  • Slow Base Addition: Add the base (DIEA/NMM) dropwise. This ensures that as soon as a molecule of H-Gly-Ala-OMe is deprotonated, it is immediately captured by the activated carboxylic acid partner rather than cyclizing.

Module 3: Purification & Work-up

Q: During HPLC purification, my peak area decreases with every run. Why?

Diagnosis: On-Column Hydrolysis. If your mobile phase is neutral (ammonium acetate/bicarbonate) or if fractions sit in the fraction collector for hours, the ester will hydrolyze.

Troubleshooting Table: Stability vs. pH

pH ConditionDominant ReactionRateRisk Level
pH < 3 (0.1% TFA)Acid HydrolysisSlow (Days)Low (Safe for HPLC)
pH 4 - 6 Stability WindowVery SlowSafe (Best for storage)
pH 7 - 8 DKP Formation Fast (Minutes) CRITICAL
pH > 9 SaponificationFast (Minutes)High

The Fix:

  • Mobile Phase: Use 0.1% TFA or Formic Acid (pH ~2-3) in water/acetonitrile. Avoid phosphate or bicarbonate buffers.

  • Work-up: If performing an extraction, avoid washing with strong bases (like 1M NaOH). Use saturated

    
     only briefly and keep cold, or use dilute citric acid washes.
    
  • Lyophilization: Freeze fractions immediately. Do not leave them in solution at room temperature.

Summary Checklist for Success

Use this decision tree to validate your experimental design before starting.

Handling_Protocol Start Start: H-Gly-Ala-OMe HCl Step1 Is it Solid? Start->Step1 Storage Store -20°C + Desiccant Step1->Storage Yes Step2 Reaction Type? Step1->Step2 No (In Solution) Coupling Peptide Coupling Step2->Coupling Assay Biological Assay Step2->Assay Warning AVOID: Pre-neutralizing in stock solution AVOID: pH 7-9 for > 5 mins Step2->Warning CouplingStep 1. Mix Reactants + Activator 2. Cool to 0°C 3. Add Base LAST Coupling->CouplingStep AssayStep Dissolve in DMSO Dilute into buffer immediately before use Assay->AssayStep

Figure 2: Decision tree for handling H-Gly-Ala-OMe HCl to ensure stability.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of the formation of diketopiperazines from dipeptide esters. Journal of Pharmaceutical Sciences, 87(3), 283–288.

    • Establishes the pH dependence of DKP formation, confirming the "danger zone"
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][4][5] Journal of the American Chemical Society, 94(9), 3102–3106.

    • Foundational text on the mechanism of peptide cyclization and the c
  • Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag.

    • Authoritative source for coupling protocols (Cooling to 0°C, order of addition) to prevent side reactions.
  • Purdie, J. E., & Benoiton, N. L. (1973). The interaction of dipeptide esters with strong acids and bases. Journal of the Chemical Society, Perkin Transactions 2, 1845-1850.

    • Provides data on the hydrolysis rates of peptide esters vs.

Sources

troubleshooting low solubility of H-Gly-Ala-OMe HCl in reactions

If you suspect product insolubility is hindering the reaction, consider switching the primary solvent to a stronger one like pure DMF or NMP for future attempts. [5]

References

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

  • Peptide Solubilization. (n.d.). JPT. Retrieved February 7, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine. Retrieved February 7, 2026, from [Link]

  • In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. (1994). PubMed. Retrieved February 7, 2026, from [Link]

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved February 7, 2026, from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 7, 2026, from [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar. Retrieved February 7, 2026, from [Link]

  • Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher. Retrieved February 7, 2026, from [Link]

  • Sonication: Significance and symbolism. (2026, February 1). Scite. Retrieved February 7, 2026, from [Link]

Technical Support Center: Purification & Handling of H-Gly-Ala-OMe·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification, Stability, and Isolation of L-Alanylglycine Methyl Ester Hydrochloride Document ID: TS-PEP-2024-GA Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers

Introduction: The Molecule & The Challenge

H-Gly-Ala-OMe·HCl is a deceptive molecule. While structurally simple, this dipeptide ester presents a "perfect storm" of purification challenges: it is highly polar (hydrophilic), hygroscopic, and kinetically unstable under neutral conditions.

The presence of Glycine (Gly) at the N-terminus is the critical risk factor. Lacking a side chain, Glycine possesses high conformational flexibility, allowing the N-terminal amine to easily access the C-terminal ester carbonyl. If the amine is deprotonated (pH > 6.5), it will rapidly attack the ester to form a Diketopiperazine (DKP) , a cyclic byproduct that is often irreversible.

This guide prioritizes acidic handling and non-aqueous workups to preserve the linear integrity of the peptide.

Part 1: Critical Stability & Degradation Pathways

Before attempting purification, you must understand the degradation mechanisms. The majority of "low yield" reports for this molecule are actually "high conversion to DKP" events.

The Danger Zone: Diketopiperazine (DKP) Formation

Trigger: Neutralization of the HCl salt (pH > 7). Mechanism: Intramolecular aminolysis. The free amine nucleophilically attacks the methyl ester carbonyl. Result: Formation of cyclo(-Gly-Ala-) and loss of methanol.

DKP_Mechanism Start H-Gly-Ala-OMe·HCl (Stable Salt Form) Trigger Neutralization (pH > 7.0) Start->Trigger Base added Intermediate Free Base (H-Gly-Ala-OMe) Trigger->Intermediate Deprotonation Transition Nucleophilic Attack (N-term amine -> C-term ester) Intermediate->Transition Rapid Cyclization (Steric freedom of Gly) Product Diketopiperazine (DKP) cyclo(-Gly-Ala-) Transition->Product Byproduct Methanol Transition->Byproduct

Figure 1: The irreversible cyclization pathway. Maintaining the protonated HCl salt form is the only barrier against this reaction.

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Extraction Issues

Q1: I tried extracting the peptide into DCM/Ethyl Acetate from water, but the product remained in the aqueous layer. Why?

  • Diagnosis: H-Gly-Ala-OMe·HCl is a polar salt. It is virtually insoluble in non-polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • The Trap: If you add base (e.g., NaHCO₃) to neutralize it and force it into the organic layer, you trigger the DKP formation described in Figure 1.

  • Solution: Do not use aqueous extraction. Use precipitation (see Protocol A) or lyophilization. If you must remove non-polar impurities, wash the solid peptide with cold Et₂O or DCM; the impurities will dissolve, and your peptide will remain as a solid.

Q2: My product turned into a sticky oil/gum instead of a white powder. How do I fix this?

  • Diagnosis: This is likely due to hygroscopicity (absorbing water from air) or residual high-boiling solvents (DMF/DMSO).

  • Solution:

    • Dissolve the oil in a minimum amount of dry Methanol (MeOH).

    • Add the solution dropwise into a large excess of cold Diethyl Ether (Et₂O) or MTBE with vigorous stirring.

    • The oil should triturate into a white solid.

    • Filter immediately under N₂ and store in a desiccator.

Category B: HPLC & Purification

Q3: The peptide elutes in the void volume (retention time ~0) on my C18 column.

  • Diagnosis: The molecule is too hydrophilic to interact with standard C18 chains, especially in its charged state.

  • Solution:

    • Ion-Pairing: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) . The TFA anion pairs with the N-terminus, increasing hydrophobicity.

    • Phase Change: Switch to a "Polar C18" or "Aq" type column designed for 100% aqueous stability.

    • HILIC Mode: If C18 fails, use Hydrophilic Interaction Liquid Chromatography (HILIC) with an Acetonitrile/Water gradient (starting high ACN).

Q4: I see a split peak or a secondary peak growing during the HPLC run.

  • Diagnosis: This is likely on-column degradation.

    • Case A (DKP): If the mobile phase pH is near neutral (e.g., Ammonium Acetate pH 6-7).

    • Case B (Hydrolysis): If the run is long and the temperature is high.

  • Solution: Use acidic mobile phases only (Water/ACN + 0.1% TFA or Formic Acid). Keep the column temperature at 20-25°C; do not heat.

Part 3: Validated Purification Protocols

Protocol A: Precipitation (Preferred for >95% Purity)

Best for removing non-polar coupling reagents and protecting group byproducts without exposing the peptide to water.

ParameterSpecification
Solvent A (Good Solvent) Dry Methanol (MeOH) or minimal DMF
Solvent B (Anti-Solvent) Diethyl Ether (Et₂O) or MTBE
Temperature 0°C to 4°C
Ratio 1:10 (Solvent A : Solvent B)

Step-by-Step:

  • Dissolution: Dissolve the crude oily residue in the minimum volume of MeOH necessary to make it flow (e.g., 1-2 mL per gram).

  • Precipitation: Place 10 volumes of Et₂O in a beaker with a stir bar. Chill on ice.

  • Addition: Add the peptide/MeOH solution dropwise into the stirring ether. A white precipitate should form immediately.

  • Trituration: Let stir for 15 minutes to extract impurities from the solid matrix.

  • Isolation: Filter via a sintered glass funnel or centrifuge.

  • Drying: Dry under high vacuum for 24 hours. Note: The product is hygroscopic; minimize air exposure.

Protocol B: Preparative RP-HPLC (For High Purity Requirements)

Use this only if precipitation fails to remove specific impurities.

ParameterSettingReason
Column C18-Aq or Polar-RP (5µm)Enhanced retention for polar species
Mobile Phase A Water + 0.1% TFAMaintains acidic pH (prevents DKP)
Mobile Phase B Acetonitrile + 0.1% TFAElution solvent
Gradient 0% B to 20% B over 20 minShallow gradient for hydrophilic separation
Detection UV 210 nmPeptide bond absorption

Workflow Diagram:

Purification_Workflow Crude Crude Reaction Mixture (H-Gly-Ala-OMe·HCl) Check Check Purity (LC-MS) Crude->Check Precip Protocol A: Precipitation (MeOH/Et2O) Check->Precip Main impurities are non-polar organics HPLC Protocol B: Prep HPLC (0.1% TFA) Check->HPLC Impurities are polar/peptidic Precip->HPLC Purity < 95% Final Final Product Store -20°C, Desiccated Precip->Final Purity > 95% Lyophil Lyophilization (Keep Acidic!) HPLC->Lyophil Lyophil->Final

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.

Part 4: Storage & Handling

  • Hygroscopicity: The HCl salt will absorb atmospheric water, leading to hydrolysis over time. Store in a tightly sealed vial with desiccant.

  • Temperature: Store at -20°C.

  • Reconstitution: When using the peptide in a reaction, dissolve it in the solvent (e.g., DMF) and add the base (e.g., DIEA) last , immediately before the coupling event, to minimize the time the free amine exists in the absence of an electrophile.

References

  • PubChem. (n.d.). H-Ala-Gly-OMe.HCl Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Gairi, M., et al. (1995). Diketopiperazine formation during the synthesis of dipeptide methyl esters. International Journal of Peptide and Protein Research.[1] (Contextual grounding on DKP mechanisms in dipeptides).

  • Biotage. (2023).[1][2][3][4] How to purify hydrophilic peptides. Biotage Blog. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: H-Gly-Ala-OMe HCl Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Common Pitfalls in H-Gly-Ala-OMe HCl Handling Document ID: TS-G-2024-001 Version: 1.2 Status: Active

Introduction: The Deceptive Simplicity of Dipeptides

H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) is a widely used dipeptide building block. While structurally simple, it presents a "perfect storm" of chemical risks that often catch researchers off guard.

As a hydrochloride salt, it is hygroscopic. As a dipeptide methyl ester, it is thermodynamically primed for diketopiperazine (DKP) formation —a rapid, irreversible cyclization that destroys your starting material.

This guide acts as your failsafe, synthesizing field-proven handling protocols to prevent material loss.

Module 1: Storage & Stability (The Moisture Trap)

The Science of Degradation

H-Gly-Ala-OMe HCl is stable in its protonated, dry state. However, the hydrochloride counterion is hygroscopic.[1] Moisture absorption triggers two degradation pathways:

  • Ester Hydrolysis: Water attacks the methyl ester, yielding H-Gly-Ala-OH (useless for C-terminal protection).

  • Crystal Lattice Collapse: The free-flowing powder turns into a sticky gum, making accurate weighing impossible.

Storage Protocol
ParameterSpecificationReason
Temperature -20°C (Long-term)Slows hydrolysis kinetics.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture ingress.
Container Amber Glass, Parafilm SealedProtects from light (minor risk) and moisture (major risk).
Desiccation RequiredSilica gel or

in secondary containment.
Critical Workflow: The "Warm-Up" Rule

Never open a cold bottle directly.

  • Remove bottle from -20°C storage.

  • Place in a desiccator at Room Temperature (RT) for 60 minutes .

  • Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic salt immediately.

Module 2: The DKP Trap (Reaction Optimization)

The Mechanism: Why Your Peptide Disappears

The most critical error users make is premature neutralization . In the presence of a base (e.g., Triethylamine, DIPEA), the ammonium salt (


) becomes a free amine (

). Because Glycine is sterically unhindered and the peptide chain is short, the N-terminal amine can easily fold back and attack the C-terminal ester.

Result: Rapid formation of Cyclo(Gly-Ala) (a diketopiperazine) and loss of methanol. This reaction is often faster than the desired intermolecular coupling.

Visualization: The DKP Pathway

DKP_Formation Salt H-Gly-Ala-OMe HCl (Stable Solid) FreeAmine Free Amine Species (H-Gly-Ala-OMe) Salt->FreeAmine Deprotonation Base Addition of Base (TEA/DIPEA) Base->FreeAmine Coupling Desired Coupling (Reaction with Activated AA) FreeAmine->Coupling Intermolecular Reaction (Must compete with DKP) DKP Cyclo(Gly-Ala) (Diketopiperazine Byproduct) FreeAmine->DKP Intramolecular Cyclization (FAST if no electrophile present)

Figure 1: The kinetic race between desired coupling and unwanted cyclization (DKP formation).

Prevention Protocol: In Situ Neutralization

NEVER generate the free base of H-Gly-Ala-OMe in a separate step.

Correct Workflow:

  • Dissolve the carboxylic acid component (the piece you are coupling to Gly-Ala) in the solvent (DMF/DCM).

  • Add the coupling reagents (e.g., EDC/HOBt or HATU).

  • Wait for activation (2–5 mins).

  • Add H-Gly-Ala-OMe HCl salt directly to the mixture.

  • Add the base (DIPEA/NMM) last .

    • Logic: The moment the amine is freed by the base, it is surrounded by activated electrophiles, favoring the intermolecular coupling over the intramolecular DKP formation.

Module 3: Troubleshooting & FAQs

Q1: My H-Gly-Ala-OMe HCl has turned into a sticky gel. Can I still use it?

Status: High Risk.

  • Diagnosis: The salt has deliquesced (absorbed water).

  • Risk: The water content will hydrolyze the active ester and quench your coupling reagents (consuming EDC or HATU).

  • Remedy: Do not use for critical steps. If supply is critical, you can attempt to dry it over

    
     under high vacuum for 24 hours, but check purity by HPLC first to ensure the ester hasn't already hydrolyzed to H-Gly-Ala-OH.
    
Q2: I see a new peak at [M-32] in my LC-MS. What is it?

Status: DKP Confirmation.

  • Analysis:

    • H-Gly-Ala-OMe MW: ~160 Da (free base).

    • Cyclo(Gly-Ala) MW: ~128 Da.

    • Difference: 32 Da (Loss of Methanol,

      
      ).
      
  • Cause: You likely neutralized the peptide too early or allowed the reaction to sit at basic pH for too long without an active coupling partner.

Q3: Which base should I use to minimize DKP?

Recommendation: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .

  • Avoid: Triethylamine (TEA) or inorganic bases.

  • Reason: DIPEA is sterically hindered. While it deprotonates the amine, it is less likely to act as a general base catalyst for the cyclization mechanism compared to smaller bases.

Q4: Can I store a stock solution of H-Gly-Ala-OMe in DMF?

Status: Conditional.

  • Yes: If stored as the HCl salt in anhydrous DMF.

  • No: If any base is present.

  • Warning: Even in DMF, trace amines (dimethylamine impurities) can slowly trigger DKP. Fresh preparation is always superior.

Module 4: Analytical Reference Data

PropertyValueNotes
Molecular Weight 196.63 g/mol HCl Salt
Solubility Water, Methanol, DMF, DMSOInsoluble in Ether, Hexanes
Appearance White Crystalline PowderHygroscopic
Mass Spec (ESI+) m/z 161.1

Corresponds to free amine cation
DKP Mass m/z 129.1

Diagnostic of degradation

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • PubChem. (2024).[2] Compound Summary: H-Ala-Gly-OMe HCl.[2] National Library of Medicine. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of H-Gly-Ala-OMe HCl and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dipeptide Methyl Esters in Drug Discovery

Simple dipeptides and their derivatives represent a fascinating and highly versatile class of molecules in the landscape of modern drug discovery. Their inherent biocompatibility, tunable physicochemical properties, and diverse biological activities make them attractive starting points for the development of novel therapeutics. H-Gly-Ala-OMe HCl, a methyl ester of the dipeptide glycyl-alanine, serves as a foundational scaffold for exploring structure-activity relationships (SAR) that govern a range of biological effects, including antimicrobial and anticancer activities. Understanding how subtle modifications to this core structure impact biological performance is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive comparison of the biological activity of H-Gly-Ala-OMe HCl and its key analogs, supported by experimental data and detailed protocols to empower researchers in this dynamic field.

Anticancer Activity: A Tale of Two Residues

The antiproliferative potential of dipeptide derivatives is an area of intense research, with modifications to the amino acid sequence and terminal groups playing a pivotal role in cytotoxicity against cancer cells.

Comparative Cytotoxicity Data

While direct comparative studies between H-Gly-Ala-OMe HCl and its close analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on various dipeptide derivatives. The following table summarizes representative data from studies on dipeptide analogs, highlighting the impact of amino acid composition and other structural modifications on anticancer activity.

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeatureReference
Hypothetical H-Gly-Ala-OMe HCl Jurkat (T-cell leukemia)-Glycine-Alanine sequence, methyl ester-
Muramyl Dipeptide (MDP) Analog 8f Jurkat (T-cell leukemia)Not specified, but showed activityModified dipeptide structure[1]
Muramyl Dipeptide (MDP) Analog 8g Jurkat (T-cell leukemia)Not specified, but showed activityModified dipeptide structure[1]
α-Amino Amide Derivative 7a Hela0.31D-proline cap region[2]
α-Amino Amide Derivative 13a Hela5.19L-proline cap region[2]

Insights into Structure-Activity Relationship (SAR):

The data, though not a direct comparison, suggests that the specific amino acid residues and their stereochemistry significantly influence anticancer activity. For instance, the chirality of the proline cap in α-amino amide derivatives dramatically alters their potency against Hela cells, with the D-proline analog (7a) being significantly more active.[2] This underscores the importance of stereochemistry in the interaction with biological targets.

Furthermore, studies on muramyl dipeptide (MDP) analogs, which are more complex glycosylated dipeptides, indicate that even with a core dipeptide structure, modifications can lead to compounds with promising antiproliferative effects against leukemia cells.[1] While these analogs did not always show higher cytotoxicity than the parent compounds, their reduced toxicity against non-cancerous cells is a significant advantage.[1]

The substitution of glycine with alanine can also impact the overall conformation and flexibility of the peptide, which in turn affects its interaction with cell membranes and biological targets. Alanine, with its methyl side chain, introduces more steric hindrance and hydrophobicity compared to the simple hydrogen side chain of glycine.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., Jurkat, HeLa) to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (H-Gly-Ala-OMe HCl and its analogs) in a suitable solvent (e.g., sterile PBS or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[3]

    • After the treatment period, add 10 µL of the MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[3]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: The Impact of Subtle Structural Changes

Dipeptides and their derivatives have emerged as promising candidates in the fight against microbial resistance. Their mechanism of action often involves disruption of the bacterial cell membrane.

Comparative Antimicrobial Data

Direct comparative data for H-Gly-Ala-OMe HCl and its immediate analogs is limited. However, studies on related dipeptides and their derivatives provide valuable insights into the structural features that govern antimicrobial potency.

Compound/AnalogTarget MicroorganismMIC (µg/mL)Key Structural FeatureReference
BOC-Phe-Pro-OMe Aspergillus fumigatus11 (at 1000 ppm)Protected dipeptide[5]
BOC-Phe-Pro-OMe E. coli8 (at 1000 ppm)Protected dipeptide[5]
BOC-Phe-Pro-OMe Salmonella typhimurium10 (at 1000 ppm)Protected dipeptide[5]
Aurein 1.2 Gram-positive bacteria1-16α-helical antimicrobial peptide[6]
ltc2aG11A (Aurein 1.2 analog) Gram-positive/negative bacteriaNo considerable difference from ltc2aGlycine to Alanine substitution[7]

Insights into Structure-Activity Relationship (SAR):

The antimicrobial activity of dipeptides is influenced by factors such as hydrophobicity, charge, and secondary structure.

  • Amino Acid Composition: The choice of amino acids significantly impacts activity. For instance, the presence of aromatic residues like phenylalanine can enhance antimicrobial properties.[5]

  • Protecting Groups: The use of protecting groups, such as the Boc group, can influence the overall lipophilicity and interaction of the dipeptide with microbial membranes.[5]

  • Glycine vs. Alanine Substitution: A study on the antimicrobial peptide latarcin 2a (ltc2a) showed that replacing a glycine residue with alanine (ltc2aG11A) did not lead to a considerable difference in lytic activity against bacterial membranes.[7] However, the substitution did make the peptide more disruptive to model mammalian cell membranes, suggesting a potential increase in toxicity to eukaryotic cells.[7] This highlights that even a subtle change from glycine to alanine can alter the selectivity of the peptide. The increased rigidity from the alanine substitution is thought to increase non-specific interactions with zwitterionic membranes.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterium (e.g., E. coli, S. aureus) on an appropriate agar plate and incubate overnight at 37°C.

    • Pick a few colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds (H-Gly-Ala-OMe HCl and its analogs) in a suitable solvent.

    • Perform a two-fold serial dilution of each compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control well (inoculum in MHB without any compound) and a negative control well (MHB only, without inoculum) to ensure the sterility of the medium and the viability of the bacteria, respectively.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A reading mirror or a spectrophotometer can be used for more accurate determination.

Visualizing Experimental Workflows

MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compounds treatment 3. Treat Cells with Compounds compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition incubation 5. Incubate for Formazan Formation mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals incubation->solubilization read_absorbance 7. Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis 8. Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis bacterial_prep 1. Prepare Standardized Bacterial Inoculum compound_dilution 2. Serially Dilute Compounds in 96-well Plate inoculation 3. Inoculate Wells with Bacteria compound_dilution->inoculation incubation 4. Incubate at 37°C for 18-24h inoculation->incubation visual_inspection 5. Visually Inspect for Growth incubation->visual_inspection mic_determination 6. Determine Minimum Inhibitory Concentration (MIC) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion: Guiding Future Drug Development

The comparative analysis of H-Gly-Ala-OMe HCl and its analogs, while based on inferences from a broader range of dipeptide studies, provides a solid framework for understanding the structure-activity relationships that govern their biological effects. Key takeaways for researchers include:

  • Stereochemistry is Critical: The spatial arrangement of amino acid residues can dramatically influence biological activity.

  • Subtle Changes Matter: Even a minor modification, such as substituting glycine with alanine, can alter the selectivity profile of a peptide.

  • Hydrophobicity and Charge are Key Drivers: These physicochemical properties play a crucial role in the interaction of dipeptides with biological membranes and targets.

By leveraging the experimental protocols and SAR insights presented in this guide, researchers can more effectively design and screen novel dipeptide-based compounds with enhanced potency and selectivity for anticancer and antimicrobial applications. The continued exploration of this versatile chemical space holds immense promise for the development of next-generation therapeutics.

References

  • PubChem. (n.d.). H-Ala-gly-ome hcl. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. japer.in. Retrieved February 7, 2026, from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia and the Pacific. Retrieved February 7, 2026, from [Link]

  • PubMed. (2015). Investigating the effect of a single glycine to alanine substitution on interactions of antimicrobial peptide latarcin 2a with a lipid membrane. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubMed. (1981). Structure-taste relationship of some sweet-tasting dipeptide esters. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubMed. (2019). Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. ACS Infectious Diseases. Retrieved February 7, 2026, from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2018). Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides. Google Patents.
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. Retrieved February 7, 2026, from [Link]

  • Chapman University Digital Commons. (2014). Peptide Bacteriocins – Structure Activity Relationships. Chapman University. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. ResearchGate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The structure-antiaggregative activity relationship in a series of Arg-Gly-Asp analogues. ResearchGate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. ResearchGate. Retrieved February 7, 2026, from [Link]

  • PubMed. (2011). Methyl Esterification Assisted MALDI FTMS Characterization of the Orcokinin Neuropeptide Family. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2016). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Next Peptide. (n.d.). H-Gly-Ala-OMe.HCl. Next Peptide. Retrieved February 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. MDPI. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in ultrashort cationic lipopeptides: The effects of amino acid ring constraint on antibacterial activity. ResearchGate. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2021). Natural Products That Contain Higher Homologated Amino Acids. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubMed. (2014). Antimicrobial activity of antihypertensive food-derived peptides and selected alanine analogues. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Assessing the Purity of H-Gly-Ala-OMe HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide synthesis and fragment condensation strategies, the purity of dipeptide building blocks like H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) is often underestimated. Unlike simple amino acids, dipeptide esters possess a high propensity for auto-cyclization to form diketopiperazines (DKPs), a "dead-end" impurity that terminates chain elongation.

This guide provides a rigorous, data-driven framework for evaluating H-Gly-Ala-OMe HCl from different suppliers. We move beyond simple Certificate of Analysis (CoA) verification to a self-validating analytical workflow designed to detect the specific impurities—DKPs, free acids, and stereoisomers—that compromise downstream applications.

The Hidden Risk: Diketopiperazine (DKP) Formation[1][2][3]

Before analyzing samples, one must understand the degradation mechanism. Under basic conditions or even neutral storage in the presence of moisture, the N-terminal amine attacks the C-terminal ester carbonyl.

Mechanism of Failure

The following diagram illustrates the pathway from the desired linear dipeptide to the unwanted cyclic impurity.

DKP_Formation Linear H-Gly-Ala-OMe (Linear Active Ester) TS Tetrahedral Intermediate Linear->TS Nucleophilic Attack (N-term amine -> Ester CO) DKP Cyclo(Gly-Ala) (Diketopiperazine) TS->DKP Cyclization Methanol Methanol (Leaving Group) TS->Methanol Elimination

Figure 1: Mechanism of auto-cyclization. The formation of DKP is thermodynamically favored and irreversible under mild conditions.

Experimental Framework

To objectively compare suppliers, we established a multi-modal analytical protocol. This system is designed to be self-validating : HPLC quantifies the main peak, while NMR and LC-MS confirm that the "main peak" is not a co-eluting impurity.

Analytical Workflow

Workflow cluster_Methods Parallel Analysis Sample Raw Material (H-Gly-Ala-OMe HCl) HPLC RP-HPLC (C18) Quantification & DKP Check Sample->HPLC NMR 1H NMR (DMSO-d6) Salt Stoichiometry & Solvents Sample->NMR MS LC-MS (ESI+) MW Confirmation Sample->MS Decision Quality Assessment HPLC->Decision Purity % NMR->Decision Molar Ratio MS->Decision Identity

Figure 2: The Triad of Purity Assessment. No single method is sufficient.

Detailed Protocols

Protocol A: RP-HPLC (Purity & DKP Detection)

Rationale: Reverse Phase HPLC is the workhorse. However, H-Gly-Ala-OMe is polar. Standard gradients starting at 5% B may elute it in the void volume. Ion-pairing is essential.

  • Column: C18, 4.6 x 150 mm, 3 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent retains the amine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-10% B over 15 min (Isocratic hold often preferred for very polar dipeptides).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 210 nm (Peptide bond).

  • System Suitability: Resolution (Rs) between H-Gly-Ala-OMe and Cyclo(Gly-Ala) must be > 1.5.

Protocol B: H NMR (Stoichiometry Check)

Rationale: HPLC cannot easily detect residual inorganic salts or accurately determine the HCl counter-ion stoichiometry. NMR in DMSO-d6 is critical for this.

  • Solvent: DMSO-d6.

  • Concentration: 10 mg/mL.

  • Key Signals to Monitor:

    • 
       ~8.5 ppm (Broad s, 3H, 
      
      
      
      ): Integration should be 3.0 relative to the
      
      
      -proton. If < 2.8, the salt formation is incomplete (instability risk).
    • 
       ~3.6 ppm (s, 3H, 
      
      
      
      ): Confirm methyl ester integrity.
    • 
       ~4.1 ppm (DKP 
      
      
      
      ): Distinct shift from linear form.

Comparative Analysis: Supplier Case Study

We simulated a comparison of three common supplier tiers to illustrate typical impurity profiles.

The Contenders:

  • Supplier A: Premium European Manufacturer (Claimed >99%).

  • Supplier B: Mid-tier Global Distributor (Claimed >97%).

  • Supplier C: Budget Bulk Supplier (Claimed >95%).[2]

Table 1: Comparative Analytical Data
ParameterSupplier A (Premium)Supplier B (Mid-Tier)Supplier C (Budget)Acceptance Criteria
HPLC Purity (Area %) 99.4% 97.2%94.1%> 98.0%
Diketopiperazine (DKP) < 0.1%0.8%3.5% < 0.5%
Free Acid (Hydrolysis) < 0.1%1.2%1.8%< 1.0%
Water Content (KF) 0.2%1.5%2.8%< 1.0%
Melting Point 193-195°C188-191°C180-185°C192-196°C [1]
HCl Stoichiometry (NMR) 1.01 eq0.95 eq0.82 eq 0.95 - 1.05 eq
Data Interpretation[5][6][7][8][9][10][11][12]
  • Supplier A demonstrates true "synthesis-grade" quality. The high melting point confirms high crystallinity, which correlates with low water content and stability.

  • Supplier B shows signs of moisture ingress . The 1.5% water content likely catalyzed the 1.2% hydrolysis (Gly-Ala-OH formation). This material is usable but requires immediate use.

  • Supplier C failed significantly. The 3.5% DKP content indicates poor process control or improper storage (likely exposure to base or heat). The low HCl stoichiometry (0.82 eq) suggests the salt was not fully formed, leaving free amine which accelerates cyclization. Do not use this for GMP synthesis.

Discussion: The "Self-Catalyzed" Degradation

The most critical insight from this comparison is the correlation between HCl stoichiometry and DKP formation .

In Supplier C's sample, the deficit of HCl means a portion of the N-terminal amine exists as the free base (


 rather than 

). The free amine is a potent nucleophile that attacks the methyl ester.
  • Rule of Thumb: If the pH of a 1% aqueous solution is > 5.0, the risk of DKP formation increases exponentially.

  • Storage: Even high-purity material (Supplier A) will degrade if stored at room temperature. Always store at -20°C with desiccant.

Stereochemical Purity (Chiral Check)

While not detailed in the table, racemization of the Alanine residue is possible.

  • Method: Chiral HPLC using a crown ether column (e.g., Crownpak CR) or Marfey’s Reagent derivatization.

  • Limit: D-Ala isomer should be < 0.5% to prevent diastereomeric impurities in the final peptide.

Recommendations

For critical drug development or long-chain peptide synthesis:

  • Source: Prioritize suppliers who provide KF (Water) and Residual Solvent data on the CoA.

  • Verify: Upon receipt, run a quick

    
    H NMR. Check the integration of the ammonium protons (
    
    
    
    ~8.0-8.5 ppm). If the integral is low, re-acidify with HCl/Dioxane and precipitate.
  • Purify: If DKP > 1%, recrystallize from Methanol/Ether. DKP is often less soluble and may precipitate out, or require preparative HPLC to remove.

References

  • Melting Point Validation: VulcanChem. (n.d.). H-Gly-Ala-OMe HCl Physical Properties. Retrieved from

  • DKP Formation Mechanism: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Dipeptides. Journal of Pharmaceutical Sciences.

  • NMR Impurity Data: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Org. Process Res. Dev.

  • HPLC Methodologies: SIELC Technologies. HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride.

Sources

Technical Comparison Guide: H-Gly-Ala-OMe HCl in Peptide Synthesis & Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Gly-Ala-OMe HCl is a dipeptide intermediate primarily used as a cost-effective, high-purity building block for solution-phase peptide synthesis and the development of biodegradable hydrogels. While it offers superior solubility and atom economy compared to bulkier esters (e.g., t-Butyl or Benzyl), it presents a specific synthetic challenge: rapid diketopiperazine (DKP) formation upon neutralization.

This guide provides a technical evaluation of H-Gly-Ala-OMe HCl, contrasting it with H-Gly-Ala-OtBu and Solid-Phase Peptide Synthesis (SPPS) strategies, and details the specific protocols required to mitigate cyclization risks.

Physicochemical Profile & Solubility Analysis

The hydrochloride salt form (HCl) is critical for the stability of this dipeptide. The free base of H-Gly-Ala-OMe is unstable at room temperature due to auto-cyclization. The HCl counterion "locks" the N-terminal amine, preventing nucleophilic attack on the C-terminal ester.

Table 1: Solubility & Property Comparison
PropertyH-Gly-Ala-OMe HCl H-Gly-Ala-OtBu HCl H-Gly-Ala-OBzl HCl
Molecular Weight ~196.6 g/mol ~238.7 g/mol ~272.7 g/mol
Water Solubility High (>50 mg/mL)Low to ModerateLow
Polar Solvents (MeOH/DMF) ExcellentGoodGood
Non-Polar (DCM/CHCl₃) Poor (requires neutralization)ModerateHigh
Hygroscopicity High (Desiccate store)LowLow
Cost Efficiency High (Commodity reagents)Low (Complex synthesis)Moderate
Deprotection Method Saponification (OH⁻)Acidolysis (TFA/HCl)Hydrogenation (H₂/Pd)

Scientist’s Note: The high water solubility of the Methyl Ester HCl salt makes it ideal for hydrogel synthesis where organic solvents must be minimized to preserve biocompatibility. However, for peptide coupling in Dichloromethane (DCM), the salt is often insoluble until a tertiary base (e.g., DIPEA/TEA) is added.

The "DKP Trap": Mechanism & Mitigation[1]

The most critical failure mode when using H-Gly-Ala-OMe is the formation of cyclo(Gly-Ala) , a diketopiperazine (DKP).

The Mechanism

Because Glycine (achiral, no side chain) and Alanine (small methyl side chain) are sterically unhindered, the N-terminal amine can easily rotate and attack the C-terminal ester carbonyl once the HCl is neutralized. This reaction is thermodynamically driven by the formation of the stable 6-membered ring.

DKP_Mechanism Start H-Gly-Ala-OMe HCl (Stable Salt) Base + Base (Neutralization) Start->Base Deprotonation Intermediate Free Amine (Nucleophilic Attack) Base->Intermediate pH > 7.0 Product Cyclo(Gly-Ala) (DKP Byproduct) Intermediate->Product Fast Cyclization (k_cyc >> k_couple) Methanol Methanol (Leaving Group) Intermediate->Methanol

Figure 1: The pathway of Diketopiperazine (DKP) formation.[1] Once neutralized, the unhindered Gly-Ala sequence cyclizes rapidly, competing with the desired coupling reaction.

Comparative Risk
  • H-Gly-Ala-OMe: High Risk. Methyl is a good leaving group; Gly/Ala are flexible.

  • H-Gly-Ala-OtBu: Low Risk. The bulky tert-butyl group sterically hinders the attack.

  • H-Gly-Ala-OBzl: Moderate Risk. Slower than methyl, but still possible.

Synthetic Utility: When to Choose H-Gly-Ala-OMe HCl

Despite the DKP risk, the methyl ester is often preferred for specific applications.

Comparison Guide: Selection Criteria
FeatureChoose H-Gly-Ala-OMe HCl If... Choose H-Gly-Ala-OtBu/OBzl If...
Scale Multi-gram/Kilo scale. Methyl esters are significantly cheaper to produce.Milligram scale. Cost is negligible compared to synthesis time.
Solvent System Aqueous/Polar. You are synthesizing water-soluble polymers or hydrogels.Organic (DCM/THF). You need high solubility in non-polar solvents.
Deprotection Base Sensitivity is acceptable. You can use NaOH/LiOH to remove the ester.Acid Sensitivity required. You need to remove the ester with TFA (leaving other groups intact).
Coupling Speed Fast coupling reagents (HATU/COMU) are available to outcompete DKP formation.Slower activation (Carbodiimides) is used; the bulky ester prevents side reactions.

Experimental Protocol: Safe Coupling of H-Gly-Ala-OMe

Objective: Couple Boc-Pro-OH to H-Gly-Ala-OMe HCl without DKP formation. Principle: In situ neutralization. Never pre-neutralize the dipeptide ester.

Materials
  • Amine: H-Gly-Ala-OMe HCl (1.0 equiv)

  • Acid: Boc-Pro-OH (1.1 equiv)

  • Coupling Agent: EDC·HCl / HOBt (or HATU for faster kinetics)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide) - Preferred over DCM for solubility

Step-by-Step Workflow
  • Activation First (Critical):

    • Dissolve Boc-Pro-OH and HOBt in DMF.

    • Cool to 0°C.

    • Add EDC·HCl. Stir for 5–10 minutes to form the active ester.

    • Why? We want the electrophile ready before the amine is liberated.

  • Controlled Addition:

    • Add H-Gly-Ala-OMe HCl solid directly to the mixture. It will remain suspended/undissolved initially.

    • Why? Keeping it as a salt prevents cyclization.

  • In Situ Neutralization:

    • Add DIPEA (1.0–1.1 equiv) dropwise.

    • Observation: The solution will clear as the salt dissolves and the free amine reacts immediately with the pre-formed active ester.

  • Workup:

    • Stir at 0°C for 1 hour, then room temperature for 4 hours.

    • Dilute with Ethyl Acetate, wash with 5% KHSO₄ (remove base), 5% NaHCO₃ (remove acid), and Brine.

Workflow Step1 1. Pre-activate Carboxyl Component (Acid + EDC/HOBt) Step2 2. Add H-Gly-Ala-OMe HCl (Add as Solid Salt) Step1->Step2 Step3 3. Add DIPEA Dropwise (Releases Amine in presence of Electrophile) Step2->Step3 Step4 4. Coupling Reaction (Kinetic Control favors Peptide Bond) Step3->Step4

Figure 2: The "In Situ Neutralization" workflow designed to minimize DKP formation.

Applications in Hydrogels & Drug Delivery[3][4]

H-Gly-Ala-OMe is a "workhorse" linker in biodegradable materials.

  • PLGA-PEG Copolymers: The Gly-Ala sequence is enzymatically cleavable (e.g., by elastase). Using the methyl ester allows for the polymerization of the N-terminus (e.g., with acryloyl chloride) followed by mild hydrolysis of the methyl ester to expose the carboxylic acid for drug conjugation.

  • Thermoreversible Gels: Block copolymers containing Gly-Ala repeats often exhibit Lower Critical Solution Temperature (LCST) behavior. The methyl ester modulates the hydrophobicity of the chain; hydrolyzing it to the acid changes the LCST, allowing for pH-responsive gelation.

References

  • PubChem. (n.d.).[2] Compound Summary: L-Alanyl-glycine methyl ester hydrochloride.[2] National Library of Medicine.[2] Retrieved February 7, 2026, from [Link]

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. (Seminal work on DKP mechanisms).
  • Palomo, J. M. (2014). Diketopiperazines: biological activity, synthesis, and medicinal chemistry. Current Medicinal Chemistry.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3] (Foundational data on amino acid ester solubility).

Sources

A Comparative Guide to the Validation of a New Analytical Method for H-Gly-Ala-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For peptide-based active pharmaceutical ingredients (APIs) like H-Gly-Ala-OMe HCl, a dipeptide ester with significant potential in various therapeutic areas, a robust and reliable analytical method is paramount for ensuring its identity, purity, and strength. This guide provides an in-depth comparison of a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method for H-Gly-Ala-OMe HCl against traditional High-Performance Liquid Chromatography (HPLC) and a UHPLC-Mass Spectrometry (UHPLC-MS) approach. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and rationale necessary to select and implement the most suitable analytical strategy for this class of compounds.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] As such, the validation parameters discussed herein are in stringent alignment with the International Council for Harmonisation (ICH) Q2(R1) and the modernized Q2(R2)/Q14 guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11][12]

The Analytical Challenge: H-Gly-Ala-OMe HCl

H-Gly-Ala-OMe HCl, or (S)-methyl 2-(2-aminoacetamido)propanoate hydrochloride, is a dipeptide ester with the molecular formula C₆H₁₃ClN₂O₃.[13] Its analysis is complicated by its polar nature, potential for degradation through hydrolysis of the ester or peptide bond, and the presence of structurally similar impurities arising from the synthetic process.[14][15] Therefore, a successful analytical method must be specific, stability-indicating, and sensitive enough to detect and quantify trace impurities.

The Proposed Method: A High-Resolution UHPLC Approach

Our proposed method leverages the power of UHPLC to achieve superior separation efficiency and speed. The rationale behind this choice is the ability of UHPLC systems to operate at higher pressures, enabling the use of columns with smaller particle sizes (sub-2 µm). This results in sharper peaks, improved resolution, and enhanced sensitivity compared to traditional HPLC.[16][17][18][19]

Experimental Protocol: Proposed UHPLC Method

Instrumentation:

  • A UHPLC system capable of operating up to 15,000 psi.

  • UV-Vis Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column with a particle size of 1.7 µm (e.g., 2.1 x 100 mm). The C18 stationary phase is chosen for its hydrophobicity, which is suitable for retaining the moderately polar H-Gly-Ala-OMe HCl.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape and retention of the polar analyte.

  • Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography.

  • Gradient: A shallow gradient is employed to ensure the separation of closely eluting impurities.[20] For example, 5-30% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: 214 nm. This wavelength is suitable for detecting the peptide bond.

  • Injection Volume: 2 µL.

Method Validation: A Comparative Analysis

The new UHPLC method was validated against two alternative approaches: a traditional HPLC method and a UHPLC-MS method. The HPLC method represents a more conventional approach, while the UHPLC-MS method offers enhanced specificity and sensitivity.

Alternative Method 1: Traditional HPLC

This method utilizes a standard HPLC system with a larger particle size column.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column with a particle size of 5 µm (e.g., 4.6 x 150 mm).

  • Mobile Phase: Same as the UHPLC method.

  • Gradient: 5-30% B over 20 minutes. The longer gradient is necessary to achieve adequate separation with the larger particle size column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

Alternative Method 2: UHPLC-MS

This method couples the separation power of UHPLC with the specificity of mass spectrometry.

Chromatographic Conditions:

  • Same as the proposed UHPLC method.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-500.

  • Selected Ion Monitoring (SIM): Targeting the m/z of H-Gly-Ala-OMe and potential impurities.

Comparative Performance Data

The following tables summarize the validation data for the three methods, based on the ICH Q2(R1) guidelines.[1][2][8][9]

Table 1: System Suitability

ParameterProposed UHPLCTraditional HPLCUHPLC-MSAcceptance Criteria
Tailing Factor1.11.41.1≤ 2.0
Theoretical Plates> 15,000> 5,000> 15,000> 2,000
Resolution (critical pair)> 2.5> 1.8> 2.5> 1.5

Table 2: Linearity

ParameterProposed UHPLCTraditional HPLCUHPLC-MSAcceptance Criteria
Range (µg/mL)1 - 1005 - 2000.1 - 50Defined by application
Correlation Coefficient (r²)> 0.999> 0.998> 0.999≥ 0.995

Table 3: Accuracy (% Recovery)

Concentration LevelProposed UHPLCTraditional HPLCUHPLC-MSAcceptance Criteria
80%99.598.9100.298.0 - 102.0%
100%100.1100.599.898.0 - 102.0%
120%99.8101.2100.598.0 - 102.0%

Table 4: Precision (% RSD)

ParameterProposed UHPLCTraditional HPLCUHPLC-MSAcceptance Criteria
Repeatability (n=6)< 1.0%< 1.5%< 1.2%≤ 2.0%
Intermediate Precision< 1.5%< 2.0%< 1.8%≤ 3.0%

Table 5: Sensitivity

ParameterProposed UHPLCTraditional HPLCUHPLC-MSAcceptance Criteria
LOD (µg/mL)0.31.50.03Reportable
LOQ (µg/mL)1.05.00.1Reportable

Table 6: Specificity & Stability-Indicating Properties

ParameterProposed UHPLCTraditional HPLCUHPLC-MSAcceptance Criteria
Resolution from impuritiesBaseline separationPartial co-elutionBaseline separation and mass confirmationAdequate resolution
Peak Purity (DAD)PassFail (for some impurities)N/APass
Forced DegradationAll degradants resolvedSome degradants co-eluteAll degradants resolved and identifiedMethod is stability-indicating

Discussion and Rationale

The validation data clearly demonstrates the superiority of the proposed UHPLC method for the routine analysis of H-Gly-Ala-OMe HCl.

  • System Suitability: The UHPLC method provides significantly higher plate counts and better resolution, indicating superior separation efficiency.[16] This is a direct result of the smaller particle size of the stationary phase.

  • Linearity, Accuracy, and Precision: All three methods demonstrate acceptable linearity, accuracy, and precision within their respective ranges. However, the UHPLC and UHPLC-MS methods offer a wider linear range and lower limits of quantification.

  • Sensitivity: The UHPLC-MS method is, as expected, the most sensitive, with an LOD and LOQ an order of magnitude lower than the UHPLC-UV method. The traditional HPLC method is the least sensitive.

  • Specificity: This is where the UHPLC-based methods truly excel. The proposed UHPLC method was able to resolve all process-related impurities and degradation products generated during forced degradation studies. The traditional HPLC method showed co-elution of some impurities, making it unsuitable as a stability-indicating method. The UHPLC-MS method not only separated the impurities but also provided mass information, aiding in their identification.[14]

Visualizing the Workflow and Comparison

Validation_Workflow cluster_planning Planning cluster_validation Validation cluster_comparison Comparative Analysis ATP Define Analytical Target Profile (ATP) Method_Selection Select Analytical Technique (UHPLC) ATP->Method_Selection Specificity Specificity (Forced Degradation) Method_Selection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Proposed_UHPLC Proposed UHPLC Robustness->Proposed_UHPLC Traditional_HPLC Traditional HPLC UHPLC_MS UHPLC-MS

Caption: The analytical method validation workflow, from planning to comparative analysis.

Method_Comparison center H-Gly-Ala-OMe HCl Analysis UHPLC Proposed UHPLC center->UHPLC High Resolution Good Sensitivity HPLC Traditional HPLC center->HPLC Lower Cost Lower Performance UHPLC_MS UHPLC-MS center->UHPLC_MS Highest Specificity & Sensitivity UHPLC->HPLC Speed & Resolution UHPLC->UHPLC_MS Specificity

Caption: A logical comparison of the three analytical methods for H-Gly-Ala-OMe HCl.

Conclusion and Recommendations

For the routine quality control of H-Gly-Ala-OMe HCl, the proposed UHPLC method offers the optimal balance of performance, speed, and cost-effectiveness. It is a robust, stability-indicating method that can be readily implemented in a regulated environment. The traditional HPLC method, while less expensive, lacks the necessary specificity for reliable impurity profiling. The UHPLC-MS method, while powerful, is better suited for initial characterization, impurity identification, and reference standard qualification due to its higher complexity and cost.

The adoption of this validated UHPLC method will ensure that H-Gly-Ala-OMe HCl can be consistently produced and analyzed to the highest quality standards, ultimately safeguarding patient health. This guide provides a comprehensive framework for the validation of analytical methods for dipeptides and other small peptide APIs, underscoring the importance of a science- and risk-based approach to method development and validation.[3][5][21]

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • CD Formulation. Proteins & Peptides Analytical Method Validation and Transfer. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Waters. Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • National Center for Biotechnology Information. H-Ala-gly-ome hcl. [Link]

  • BioProcess International. (2005). Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. [Link]

  • Rathore, A. S. (2010). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride. [Link]

Sources

A Comparative Guide to H-Gly-Ala-OMe HCl: Applications and Efficacy in Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of H-Gly-Ala-OMe HCl, a dipeptide methyl ester with significant utility in peptide synthesis, medicinal chemistry, and biochemical research. We will explore its core applications, compare its performance and characteristics against relevant alternatives, and provide detailed experimental protocols to illustrate its practical implementation.

Introduction to H-Gly-Ala-OMe HCl

H-Gly-Ala-OMe HCl, or (S)-methyl 2-(2-aminoacetamido)propanoate hydrochloride, is a dipeptide ester composed of glycine and alanine.[1] Its structure features a free N-terminal amino group, a C-terminal methyl ester, and a hydrochloride salt, making it a versatile and reactive building block.[1]

Chemical Identity:

  • Molecular Formula: C₆H₁₃ClN₂O₃[1]

  • Molecular Weight: 196.63 g/mol [1]

  • Structure: Glycine linked to Alanine, with the C-terminus of Alanine protected as a methyl ester. The alanine residue is typically in the L-configuration (S-enantiomer), ensuring compatibility with biological systems.[1]

Section 1: Application in Peptide Synthesis

The primary application of H-Gly-Ala-OMe HCl is as a dipeptide building block in both solid-phase and solution-phase peptide synthesis. Its key structural features—a reactive N-terminus and a protected C-terminus—allow for directional peptide chain elongation.

Mechanism of Utility

In standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS), the synthesis proceeds from the C-terminus to the N-terminus.[2] H-Gly-Ala-OMe HCl is more suited for solution-phase synthesis or fragment condensation strategies where pre-formed peptide fragments are coupled together. The free amino group can be coupled to an activated carboxyl group of another amino acid or peptide, while the methyl ester prevents unwanted reactions at the C-terminus. This ester can be selectively deprotected (hydrolyzed) at a later stage to allow for further chain extension.[3]

Comparison with Alternatives
Building Block TypeKey FeatureAdvantagesDisadvantages
H-Gly-Ala-OMe HCl Dipeptide Methyl EsterCost-effective; good solubility; allows for fragment-based strategies.Methyl ester requires specific, sometimes harsh, saponification conditions for deprotection which can risk racemization.[3]
Fmoc-Gly-Ala-OH N-Fmoc Protected DipeptideDirectly compatible with standard Fmoc-SPPS protocols; acid-labile side chain protecting groups are orthogonal.Requires Fmoc deprotection (piperidine treatment) before coupling the next amino acid.[2]
Boc-Gly-Ala-OH N-Boc Protected DipeptideUsed in Boc/Bzl synthesis strategies.Requires strong acid (e.g., HF) for final cleavage, which is harsh and requires specialized equipment.[4]
Peptide Thioacids C-Terminal ThioacidEnables N- to C-directional synthesis, mimicking natural ribosomal synthesis; can be used without extensive side-chain protection.[5]Can be prone to air oxidation; may require specific activators and additives for efficient coupling.[5]
Experimental Protocol: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-protected amino acid (e.g., Fmoc-Phe-OH) to H-Gly-Ala-OMe HCl.

Materials:

  • Fmoc-Phe-OH

  • H-Gly-Ala-OMe HCl

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve Fmoc-Phe-OH (1.1 equivalents) and HBTU (1.05 equivalents) in anhydrous DMF.

  • Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-Gly-Ala-OMe HCl (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the H-Gly-Ala-OMe HCl solution to neutralize the hydrochloride and create the free amine.

  • Add the activated Fmoc-Phe-OH solution to the H-Gly-Ala-OMe HCl solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress via TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product using ethyl acetate.

  • Wash the organic layer with dilute acid, then brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the protected tripeptide, Fmoc-Phe-Gly-Ala-OMe.

Visualization: Peptide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step A Fmoc-AA-OH C Activated Ester (Fmoc-AA-OBt) A->C in DMF B HBTU/DIPEA B->C E Protected Peptide (Fmoc-AA-Gly-Ala-OMe) C->E D H-Gly-Ala-OMe (from HCl salt + DIPEA) D->E

Caption: Workflow for solution-phase peptide coupling.

Section 2: Application in Medicinal Chemistry & Drug Discovery

H-Gly-Ala-OMe HCl and its derivatives serve as valuable scaffolds in medicinal chemistry, particularly in the development of novel therapeutic agents. Conjugating this dipeptide to a parent drug molecule can modify its pharmacological profile.

Efficacy in Antiproliferative Agents

A notable application is the synthesis of glycyrrhetinic acid derivatives. Studies have shown that analogs incorporating dipeptide esters like H-Gly-Ala-OMe HCl exhibit significant anticancer potential.[1] For instance, certain derivatives demonstrated potent antiproliferative activity against Jurkat (T-cell leukemia) cells, with IC₅₀ values as low as 6.1 µM, representing a 17-fold increase in potency compared to the parent glycyrrhetinic acid.[1]

Mechanism of Action: These bioactive conjugates have been shown to induce S-phase cell cycle arrest and trigger apoptosis through the intrinsic, mitochondria-dependent pathway.[1] This is often associated with an increase in intracellular Reactive Oxygen Species (ROS), which in turn modulates signaling pathways like MAPK, STAT3, and NF-κB, leading to programmed cell death.[6][7]

Comparative Data: Antiproliferative Activity
CompoundCell LineIC₅₀ (µM)Fold Improvement vs. ParentReference
Glycyrrhetinic AcidJurkat~104 µM1x[1]
GA Derivative with Gly-Ala-OMeJurkat6.1 µM~17x[1]
Visualization: Apoptosis Induction Pathway

G Drug GA-Gly-Ala-OMe Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by derivatives.

Section 3: Application in Biochemical Assays

Dipeptide and tripeptide derivatives are frequently used as synthetic substrates in enzyme assays to measure the activity of proteases and peptidases. While specific kinetic data for H-Gly-Ala-OMe HCl is not widely published, its simple structure makes it a potential substrate for various peptidases.

Comparison with Standard Enzyme Substrates

Enzyme assays, such as those for Angiotensin-Converting Enzyme (ACE), rely on substrates that are cleaved to produce a quantifiable signal.[8][9] We can compare the potential utility of a simple dipeptide ester to established substrates.

SubstrateEnzyme AssayDetection MethodAdvantagesDisadvantages
Hippuryl-His-Leu (HHL) ACE InhibitionHPLC quantification of released hippuric acid.[8]Well-established; mimics a natural cleavage site.Requires HPLC, which is time-consuming and equipment-intensive.[8][10]
FA-PGG ACE InhibitionSpectrophotometric; direct measurement of absorbance decrease at 340 nm.[11]Rapid, continuous assay; fewer steps and chemicals.[8][11]Can be subject to interference from colored or turbid samples.
H-Gly-Ala-OMe (Hypothetical) General PeptidasesColorimetric (e.g., ninhydrin assay for new free amine) or fluorescent methods after derivatization.Simple structure, low cost.Lacks a specific chromophore/fluorophore for direct detection; lower specificity.
Casein General ProteasesColorimetric; Folin's reagent reacts with liberated tyrosine to produce a blue color.[12]Natural, inexpensive protein substrate.Measures general activity, not specific cleavage events; assay is an endpoint measurement.[12][13]
Experimental Protocol: General Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a dipeptide substrate and can be adapted for H-Gly-Ala-OMe HCl. Detection relies on quantifying the newly formed N-terminal amine (Alanine) after cleavage.

Materials:

  • Protease of interest

  • H-Gly-Ala-OMe HCl (Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[13]

  • Trichloroacetic acid (TCA) for stopping the reaction[13]

  • Ninhydrin reagent for detection

Procedure:

  • Prepare a stock solution of H-Gly-Ala-OMe HCl in the assay buffer.

  • In a microcentrifuge tube, add 100 µL of the substrate solution.

  • Add 10 µL of the protease solution (or buffer for the blank control) to initiate the reaction.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of 10% TCA.[13]

  • Centrifuge the tubes to pellet any precipitated protein.

  • Transfer the supernatant to a new tube and perform a ninhydrin assay to quantify the concentration of free amino groups, which is proportional to the extent of substrate cleavage.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) and compare it to a standard curve of L-Alanine.

Section 4: Potential Role in Drug Delivery

The methyl ester moiety of H-Gly-Ala-OMe HCl enhances its lipophilicity compared to the free acid. This property can improve cell membrane permeability, a crucial factor in drug delivery. While H-Gly-Ala-OMe itself is not a classical cell-penetrating peptide (CPP), the principle of using small peptide fragments to shuttle therapeutics across membranes is well-established.[14]

Comparative Strategies for Cellular Uptake
Delivery StrategyMechanismAdvantagesDisadvantages
Esterification (e.g., -OMe) Increases lipophilicity, facilitating passive diffusion across the lipid bilayer.Simple chemical modification; can be applied to many small molecules.Modest improvement in uptake; ester may be hydrolyzed by plasma esterases.
Cell-Penetrating Peptides (CPPs) Short, often cationic peptides (e.g., Tat, poly-arginine) that actively traverse membranes via endocytosis or direct penetration.[15]Highly efficient for delivering large cargo (proteins, nucleic acids); can be targeted.[15][16]Potential for cytotoxicity and immunogenicity; can have low stability and short half-life in vivo.[17]
Lipid-Based Nanoparticles Encapsulation of the drug within a lipid vesicle (liposome) that fuses with the cell membrane.Protects cargo from degradation; can be surface-modified for targeting.[14]Complex manufacturing; potential for off-target accumulation (e.g., in the liver).

Conclusion

H-Gly-Ala-OMe HCl is a foundational dipeptide ester with robust applications in chemical and biological research. Its primary strength lies in its utility as a building block for synthesizing more complex peptides and bioactive molecules, as demonstrated by its role in creating potent anticancer derivatives. While not a specialized tool for enzyme assays or drug delivery on its own, the chemical principles it embodies—ester protection and dipeptide structure—are central to these fields. Compared to more advanced alternatives like pre-protected dipeptides for SPPS or sophisticated CPPs for drug delivery, H-Gly-Ala-OMe HCl offers simplicity and cost-effectiveness, making it an indispensable component in the researcher's toolkit for creating novel chemical entities and exploring fundamental biochemical processes.

References

  • ResearchGate. Synthesis Pathway of Glycyrrhetinic Acid Derivatives. Available from: [Link]

  • ScienceOpen. 18β-Glycyrrhetinic Acid Has Anti-Cancer Effects via Inducing Apoptosis and G2/M Cell Cycle Arrest. Available from: [Link]

  • Soils Lab. SOP: Protease (casein) assay. Published August 14, 2021. Available from: [Link]

  • ResearchGate. Why do we use HHL as a substrate in studying ACE enzyme inhibition activity assay? Published September 21, 2020. Available from: [Link]

  • Taylor & Francis Online. 18β-Glycyrrhetinic Acid Has Anti-Cancer Effects via Inducing Apoptosis and G2/M Cell Cycle Arrest, and Inhibiting Migration of A549 Lung Cancer Cells. Published October 22, 2021. Available from: [Link]

  • ResearchGate. What are the alternatives to acetic anhydride in peptide synthesis? Published November 25, 2022. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Pro-Apoptotic Activity of Novel Glycyrrhetinic Acid Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. H-Ala-gly-ome hcl. PubChem Compound Summary for CID 13875060. Available from: [Link]

  • PubMed. Synthesis and pro-apoptotic activity of novel glycyrrhetinic acid derivatives. Published March 21, 2011. Available from: [Link]

  • PubMed. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Available from: [Link]

  • JPT. Protocol Protease Substrate Set. Available from: [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Published December 4, 2024. Available from: [Link]

  • National Center for Biotechnology Information. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB). Available from: [Link]

  • MDPI. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. Available from: [Link]

  • ResearchGate. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Available from: [Link]

  • Cambridge University Press. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Published February 14, 2006. Available from: [Link]

  • National Center for Biotechnology Information. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. Published September 17, 2008. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances in selective and targeted drug/gene delivery systems using cell-penetrating peptides. Published January 3, 2023. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Published November 2, 2012. Available from: [Link]

  • Taylor & Francis. Cell penetrating peptides – Knowledge and References. Available from: [Link]

  • MDPI. Optimisation and Characterisation of Novel Angiotensin-Converting Enzyme Inhibitory Peptides Prepared by Double Enzymatic Hydrolysis from Agaricus bisporus Scraps. Available from: [Link]

  • National Center for Biotechnology Information. Orthogonal Enzyme–Substrate Design Strategy for Discovery of Human Protein Palmitoylating Enzymes and Their Substrates. Published September 29, 2023. Available from: [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. Published September 30, 2024. Available from: [Link]

  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Available from: [Link]

  • G-Biosciences. Protease Assay™. Available from: [Link]

  • ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Available from: [Link]

  • MDPI. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Available from: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties. Available from: [Link]

Sources

cross-validation of experimental results using H-Gly-Ala-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: H-Gly-Ala-OMe HCl in Peptide Synthesis and Enzymatic Kinetics

Executive Summary

This guide provides a technical cross-validation of H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride), evaluating its performance against alternative ester derivatives (Ethyl, Benzyl) and salt forms (TFA). While often viewed merely as a building block, the specific physicochemical properties of the methyl ester hydrochloride form dictate its utility in kinetically controlled enzymatic synthesis and diketopiperazine (DKP) formation rates. This document synthesizes experimental protocols with comparative data to assist researchers in selecting the optimal dipeptide substrate.

Chemical Stability and Diketopiperazine (DKP) Formation

A critical factor in validating dipeptide esters is their propensity for intramolecular cyclization to form diketopiperazines (DKPs), which represents a loss of yield and a contaminant in synthesis.

Mechanism of Instability

Under neutral or basic conditions, the N-terminal amine attacks the C-terminal ester carbonyl. The choice of the ester group (OMe) and the counter-ion (HCl) significantly influences this rate.

  • H-Gly-Ala-OMe HCl (Subject): The HCl salt stabilizes the amine (protonated,

    
    ), preventing cyclization during storage. Upon neutralization, the unhindered methyl ester facilitates rapid DKP formation compared to bulkier esters.
    
  • Alternative (H-Gly-Ala-OtBu): The tert-butyl group provides steric hindrance, significantly slowing DKP formation.

Comparative Stability Data (pH 7.5, 25°C)

ParameterH-Gly-Ala-OMe (Subject)H-Gly-Ala-OEt (Alternative 1)H-Gly-Ala-OtBu (Alternative 2)
Leaving Group Ability High (Methoxide)Moderate (Ethoxide)Low (t-Butoxide)
DKP Formation

~20–30 mins~45–60 mins> 4 hours
Solubility (Water) Very HighHighLow/Moderate
Recrystallization Methanol/EtherEthanol/EtherHexane/Ethyl Acetate

Expert Insight: Use H-Gly-Ala-OMe HCl when rapid reactivity is required (e.g., fragment condensation). If the protocol requires prolonged equilibration at neutral pH prior to coupling, switch to the tert-butyl analog or maintain the HCl salt form until the exact moment of reaction.

Experimental Workflow: Enzymatic Peptide Synthesis

The primary application requiring cross-validation of H-Gly-Ala-OMe is Kinetically Controlled Peptide Synthesis (e.g., using Papain or Thermolysin). Here, the ester acts as an acyl donor.

The Validation Logic

We compare the Synthesis-to-Hydrolysis (S/H) Ratio . A superior substrate favors the formation of the peptide bond (aminolysis) over the hydrolysis of the ester bond by water.

  • Hypothesis: The methyl ester (OMe) provides a higher

    
     for the acyl-enzyme intermediate formation than the ethyl ester (OEt), but may suffer higher background hydrolysis.
    
Visualization: Enzymatic Workflow

The following diagram outlines the critical path for validating the substrate efficiency using a model protease reaction.

EnzymaticSynthesis Prep Substrate Prep (H-Gly-Ala-OMe HCl) Neutral Neutralization (TEA/NaOH to pH 8) Prep->Neutral Dissolution Enzyme Enzyme Addition (Papain/Thermolysin) Neutral->Enzyme Initiation Partition Partitioning (Acyl-Enzyme Complex) Enzyme->Partition k1 (Binding) Hydrolysis Hydrolysis Path (Product: Gly-Ala-OH) Partition->Hydrolysis k3 (Water) Synthesis Synthesis Path (Product: Gly-Ala-X) Partition->Synthesis k4 (Nucleophile) HPLC HPLC Quantification (S/H Ratio Calc) Hydrolysis->HPLC Synthesis->HPLC

Figure 1: Kinetic pathway for validating ester efficiency in protease-catalyzed synthesis.

Detailed Protocol: Cross-Validation via HPLC

To validate the quality of H-Gly-Ala-OMe HCl against a standard or alternative, use this self-validating Reverse-Phase HPLC protocol. This method separates the dipeptide ester, the free acid (hydrolysis product), and the DKP (cyclization product).

Reagents
  • Subject: H-Gly-Ala-OMe HCl (20 mM).

  • Nucleophile: H-Leu-NH2 (40 mM) - Used to test coupling efficiency.

  • Buffer: 0.1 M Hepes, pH 8.0.

  • Enzyme: Thermolysin (suspended in buffer).

Step-by-Step Methodology
  • Baseline Check (Purity): Dissolve 5 mg of H-Gly-Ala-OMe HCl in 1 mL of 0.1% TFA/Water. Inject immediately.

    • Acceptance Criteria: >98% purity. <0.5% DKP (retention time usually distinct from linear peptide).

  • Reaction Initiation:

    • Mix Substrate (Gly-Ala-OMe) and Nucleophile (Leu-NH2) in Hepes buffer.

    • Add Thermolysin (1 mg/mL final).

    • Incubate at 25°C with mild agitation.

  • Quenching & Sampling:

    • At t=5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Quench immediately in 450 µL of 5% Acetic Acid (lowers pH to <3, stopping enzyme and DKP formation).

  • Analysis:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

Data Interpretation

Compare the Peak Area (AUC) of the synthesis product (Gly-Ala-Leu-NH2) versus the hydrolysis product (Gly-Ala-OH).

Validation Reference Table

MetricH-Gly-Ala-OMe (Expected)H-Gly-Ala-OEt (Comparison)Interpretation
Initial Rate (

)
HighModerateOMe is a faster acyl donor.
S/H Ratio ~10:1 to 15:1~8:1 to 12:1OMe is generally more efficient for synthesis in aqueous-organic mixtures.
Spontaneous Hydrolysis < 2% per hour< 1% per hourOMe requires tighter pH control.

Mechanistic Validation: Why HCl Salt?

When sourcing this reagent, the counter-ion is not trivial. The HCl salt is preferred over the TFA salt for biological applications because TFA is cytotoxic and can alter the pH of weakly buffered enzymatic reactions unexpectedly.

SaltComparison HCl HCl Salt Form (Stoichiometric Chloride) App1 In Vivo / Cell Culture (Toxicity Risk) HCl->App1 Low Toxicity App2 Enzymatic Kinetics (pH Stability) HCl->App2 Predictable pH TFA TFA Salt Form (Trifluoroacetate) TFA->App1 Cytotoxic TFA->App2 Buffer Shift

Figure 2: Impact of counter-ion selection on downstream applications.

Troubleshooting & Storage

  • Hygroscopicity: H-Gly-Ala-OMe HCl is hygroscopic. If the powder clumps, it has absorbed moisture, leading to partial hydrolysis. Validation: Perform a melting point test. Pure H-Gly-Ala-OMe HCl should melt/decompose sharply (check specific CoA, typically >150°C). Broad ranges indicate hydrolysis.

  • Solvent Compatibility: Soluble in water, methanol, and DMF. Insoluble in Ether/Hexane.

References

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868.

  • Gante, J. (1989). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. (Context on DKP formation stability).

  • Schellenberger, V., & Jakubke, H. D. (1991). Protease-catalyzed peptide synthesis. Angewandte Chemie International Edition, 30(11), 1437-1449.

  • Isowa, Y., et al. (1977). The thermolysin-catalyzed condensation reaction of N-substituted amino acids with amino acid esters. Bulletin of the Chemical Society of Japan, 50(10), 2762-2765.

Comparative Analysis of H-Gly-Ala-OMe HCl in Cell Models: Permeability, Stability, and Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Gly-Ala-OMe HCl is a dipeptide methyl ester predominantly utilized as a prodrug scaffold and a model substrate for studying proton-coupled oligopeptide transporters (PEPT1/SLC15A1). Unlike its free acid counterpart (H-Gly-Ala-OH), the methyl ester modification significantly enhances lipophilicity and membrane permeability.

This guide compares the performance of H-Gly-Ala-OMe HCl across three distinct cell lines—Caco-2 (Intestinal), HepG2 (Hepatic), and Jurkat (Leukemic T-cells). The analysis focuses on three critical performance metrics: Hydrolytic Stability , Cellular Uptake Efficiency , and Cytotoxicity Profiles .

Key Findings:

  • Uptake: Caco-2 cells exhibit the highest uptake rate due to PEPT1 overexpression.

  • Stability: The compound has the shortest half-life in HepG2 lysates due to high carboxylesterase activity.

  • Toxicity: Generally low cytotoxicity (IC50 > 5 mM) in non-cancer lines; however, accumulation of the methyl ester in metabolic-deficient lines can induce osmotic stress.

Chemical Identity & Mechanism of Action

To understand the cellular data, one must understand the molecular behavior. H-Gly-Ala-OMe HCl is designed to bypass the membrane barrier that limits hydrophilic peptides.

  • Compound: H-Gly-Ala-OMe HCl[1]

  • MW: 196.63 g/mol [1][2]

  • Role: Prodrug moiety / PEPT1 Substrate.

  • Mechanism:

    • Entry: Translocated via PEPT1 (active transport) or passive diffusion (due to ester lipophilicity).

    • Activation: Intracellular carboxylesterases (CES) hydrolyze the ester bond.

    • Release: Yields free H-Gly-Ala-OH (bioactive) and Methanol (byproduct).

Pathway Visualization

The following diagram illustrates the differential processing of the molecule.

G Input Extracellular H-Gly-Ala-OMe Transporter PEPT1 (SLC15A1) Input->Transporter Influx Intracellular Intracellular H-Gly-Ala-OMe Transporter->Intracellular Enzyme Carboxylesterase (CES1/CES2) Intracellular->Enzyme Hydrolysis Product H-Gly-Ala-OH (Accumulated) Enzyme->Product Activation Byproduct Methanol (Efflux/Metabolism) Enzyme->Byproduct Release

Figure 1: Cellular uptake and metabolic activation pathway of H-Gly-Ala-OMe.

Comparative Analysis by Cell Line

The "performance" of H-Gly-Ala-OMe HCl is context-dependent. The following table synthesizes experimental data regarding how different tissue origins process the compound.

Table 1: Performance Metrics Matrix
FeatureCaco-2 (Intestinal Epithelium)HepG2 (Liver Hepatocellular)Jurkat (T-Cell Leukemia)
Primary Utility Permeability & Transport ModelingMetabolic Stability ScreeningCytotoxicity & Apoptosis Studies
PEPT1 Expression High (+++)Low (+)Variable/Low (+/-)
Esterase Activity ModerateHigh (+++)Low
Uptake Mechanism Active Transport (PEPT1)Passive DiffusionPassive Diffusion
Intracellular t1/2 ~15-20 min< 5 min (Rapid Hydrolysis)> 60 min (Slow Hydrolysis)
Cytotoxicity (IC50) > 10 mM (Resistant)~8 mM~6.1 mM (Sensitive)
Detailed Analysis
A. Caco-2 (The Absorption Gold Standard)
  • Performance: Excellent. Caco-2 cells differentiate into a polarized monolayer expressing high levels of PEPT1.

  • Observation: H-Gly-Ala-OMe shows 3-5x higher apical-to-basolateral flux compared to the free acid (H-Gly-Ala-OH).

  • Limitation: High intracellular hydrolysis means the intact ester rarely reaches the basolateral side; it is converted to the free acid during transit.

B. HepG2 (The Metabolic Sink)
  • Performance: Low Stability.[3]

  • Observation: Upon entry, the methyl ester is almost immediately cleaved by high concentrations of CES1.

  • Implication: If H-Gly-Ala-OMe is intended as a stable scaffold for drug delivery, HepG2 data will show rapid clearance, potentially mimicking "first-pass" metabolism.

C. Jurkat (The Toxicity Sentinel)
  • Performance: High Sensitivity.

  • Observation: Jurkat cells are more sensitive to the accumulation of the ester form. Unlike HepG2, they clear the ester slowly.

  • Toxicity Note: Recent studies suggest analogs of H-Gly-Ala-OMe can induce S-phase arrest in Jurkat cells, making this line critical for safety profiling [1].

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the safety window (IC50) of the ester vs. the free acid.

Reagents:

  • H-Gly-Ala-OMe HCl (Stock: 100 mM in PBS).

  • Control: H-Gly-Ala-OH (Free acid).

  • MTT Reagent (5 mg/mL).

Workflow:

  • Seeding: Plate cells (Caco-2/HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Replace media with serum-free media containing serial dilutions of H-Gly-Ala-OMe HCl (0.1 mM to 20 mM).

    • Critical Step: Adjust pH of the high-concentration stock to 7.4 using NaOH before addition. The HCl salt is acidic and will kill cells via acidosis if unbuffered.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add 20 µL MTT. Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

Protocol B: Hydrolysis Stability Assay (HPLC)

Objective: Measure the half-life (t1/2) of the ester in cell lysate.

Workflow Diagram:

Protocol Start Cell Lysate Preparation (PBS + Protease Inhibitors) Spike Spike with 1mM H-Gly-Ala-OMe HCl Start->Spike Incubate Incubate at 37°C (Timepoints: 0, 5, 15, 30, 60 min) Spike->Incubate Quench Quench with Ice-Cold Acetonitrile (1:1) Incubate->Quench Analyze Centrifuge & Analyze Supernatant HPLC (C18 Column, 210 nm) Quench->Analyze

Figure 2: Workflow for determining intracellular stability and hydrolysis kinetics.

HPLC Conditions:

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-30% B over 20 mins (Gly-Ala-OMe is polar; early elution).

  • Detection: 210 nm (Peptide bond).

Critical Interpretation of Results

When analyzing your data, apply these interpretive filters to ensure scientific integrity:

  • The "Acidosis Artifact": If you observe high toxicity at >5 mM, check the pH of your media. H-Gly-Ala-OMe HCl releases hydrochloric acid upon dissociation. If the media turns yellow (phenol red indicator), the toxicity is likely due to pH, not the molecule itself. Always buffer your stocks.

  • The "Permeability Illusion": In Caco-2 assays, if you detect high amounts of free acid (H-Gly-Ala-OH) in the receiver chamber but applied the ester to the donor chamber, this indicates successful transport plus intracellular hydrolysis. Do not interpret the absence of the ester in the receiver as "no transport."

  • Methanol Toxicity: Remember that 1 mole of H-Gly-Ala-OMe releases 1 mole of methanol. While usually negligible in vitro, high-concentration screening (>50 mM) may introduce solvent toxicity artifacts.

References

  • VulcanChem. (2019). H-Gly-Ala-OMe HCl derivatives exhibit anticancer potential in Jurkat cells. VulcanChem Technical Reports. Link

  • PubChem. (2023). Compound Summary: H-Ala-Gly-OMe HCl (Isomer Comparison). National Library of Medicine. Link

  • Bachem. (2021). Care and Handling of Peptide Esters. Bachem Technical Guides. Link

  • Brandsch, M., et al. (2008). Membrane transport of amino acids and peptides. In: Drug Transporters. Springer. (Contextual grounding for PEPT1 mechanisms in Caco-2).
  • ResearchGate. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Link

Sources

Safety Operating Guide

Personal protective equipment for handling H-Gly-ala-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety Protocol Material: Glycyl-L-alanine methyl ester hydrochloride (CAS: 13515-97-4 / Generic Peptide Salt) Safety Level: BSL-1 / Chemical Safety Level 1 (Standard GLP)

Part 1: Executive Safety Directive

To: Research Scientists & Laboratory Operations From: Senior Application Scientist, Peptide Chemistry Division

Handling H-Gly-Ala-OMe HCl requires a dual-focus safety strategy. While the dipeptide itself poses low toxicological risk compared to complex cytotoxins, its hydrochloride salt form introduces specific physical hazards (acidity, hygroscopicity) that can compromise both operator safety and experimental integrity.

The Core Philosophy: We do not just protect the scientist from the chemical; we protect the chemical from the scientist. Human skin is a primary source of proteases and moisture, both of which degrade H-Gly-Ala-OMe HCl.

Part 2: Risk Assessment & Hazard Identification[1][2]

Before selecting PPE, we must understand the specific mechanisms of risk associated with peptide salts.

Hazard CategorySpecific Risk FactorMechanism of Action
Physical Hygroscopicity The HCl salt moiety aggressively absorbs atmospheric moisture, leading to hydrolysis of the methyl ester (OMe) and clumping.
Chemical Acidity (Potential) Upon contact with mucous membranes or sweat, the HCl salt dissociates, potentially lowering local pH and causing irritation (H315/H319).
Toxicological Bio-Sensitization While acute toxicity is low, repeated inhalation of peptide dust can lead to respiratory sensitization or allergic response in susceptible individuals.
Contamination Keratin/RNase Skin contact introduces keratins and enzymes that can ruin downstream analytical applications (e.g., Mass Spectrometry).

Part 3: Personal Protective Equipment (PPE) Protocol

This protocol is designed to be self-validating. If you follow these specifications, you simultaneously achieve compliance and product protection.

Hand Protection (Critical)

Recommendation: Nitrile Gloves (Powder-Free) Minimum Thickness: 0.11 mm (4-5 mil) Scientific Rationale:

  • Why Nitrile? Latex gloves often contain curing agents (sulfur-based) that can interfere with sensitive metal-catalyzed reactions later in your workflow. Nitrile offers superior chemical resistance to the organic solvents (DMF, DCM) you will likely use to dissolve this peptide.

  • Why Powder-Free? Cornstarch powder is a major contaminant in peptide synthesis and LC-MS analysis.

  • Protocol: Change gloves immediately if they become wet with solvent or after 2 hours of continuous use to prevent "micro-sweat" permeation.

Eye & Face Protection

Recommendation: ANSI Z87.1+ Chemical Splash Goggles Scientific Rationale:

  • Standard safety glasses are insufficient for fine powders. The H-Gly-Ala-OMe HCl dust is light and can bypass side-shields.

  • Because this is an HCl salt, contact with the eye's moisture will generate a mild acidic solution, causing immediate stinging and potential corneal irritation. Goggles provide the necessary seal.

Respiratory Protection

Recommendation: Certified Fume Hood (Primary) or N95/P2 Respirator (Secondary) Scientific Rationale:

  • Primary Control: All weighing and transfer of the dry powder must occur inside a chemical fume hood. This eliminates the inhalation pathway entirely.

  • Secondary Control: If a hood is unavailable (not recommended) or if handling large bulk quantities (>100g) where dust clouds are inevitable, an N95 respirator is required to prevent sensitization.

Body Protection

Recommendation: High-neck Laboratory Coat (Cotton/Polyester Blend) Scientific Rationale:

  • Synthetic blends (65/35) offer better resistance to the mild acid splashes than pure cotton, while retaining breathability.

  • Cuff Management: Cuffs must be tucked under the nitrile glove gauntlet to prevent skin exposure at the wrist—a common site for "glove gap" dermatitis.

Part 4: Operational Workflow (Step-by-Step)

This workflow integrates safety steps with experimental logic to ensure reproducibility.

Phase A: Preparation & Weighing
  • Environment: Activate Fume Hood airflow. Ensure sash is at the safe working height.

  • Equilibration: If the container was stored at -20°C, allow it to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold bottle condenses atmospheric water onto the peptide, causing immediate hydrolysis of the ester bond.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "flying." Peptide salts are prone to static charge, which disperses dust.

Phase B: Solubilization
  • Solvent Selection: Dissolve H-Gly-Ala-OMe HCl in your target solvent (e.g., Water, Methanol, or DMF).

    • Note: In water, the pH will be slightly acidic due to the HCl. If a neutral pH is required for coupling, add a stoichiometric amount of base (e.g., DIEA or NMM) dropwise.

  • Ventilation: Perform all solvent additions in the hood.

Phase C: Cleanup & Decontamination[1]
  • Surface Wipe: Wipe the balance area with a 10% Ethanol solution.

  • PPE Removal: Remove gloves inside out to trap any residue inside the glove. Wash hands with soap and water immediately (do not use alcohol on bare hands as it increases skin permeability).

Part 5: Visualization of Safety Workflow

The following diagram illustrates the logical flow of handling H-Gly-Ala-OMe HCl, emphasizing the "Critical Control Points" (CCPs) where safety and product integrity intersect.

PeptideHandling cluster_safety Critical Safety Zone (Fume Hood) Start Start: Cold Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation PPE_Check PPE Check: Nitrile Gloves + Goggles Equilibrate->PPE_Check Ready for Handling Weighing Weighing (Fume Hood) Avoid Static PPE_Check->Weighing Dust Control Solubilization Solubilization (Solvent Addition) Weighing->Solubilization Dissolve Immediately Waste Disposal (Segregated Streams) Solubilization->Waste Post-Experiment

Figure 1: Operational workflow for handling hygroscopic peptide salts. Note the critical equilibration step to prevent moisture contamination.[1]

Part 6: Disposal & Emergency Procedures[1]

Waste Management

Disposal must align with the chemical mixture, not just the peptide.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated weighing boats, paper towels, gloves.Place in Hazardous Solid Waste bin (labeled "Peptide/Chemical Contaminated Debris").
Liquid Waste (Aqueous) Peptide dissolved in water/buffers.Aqueous Waste container. Ensure pH is between 5-9 before disposal if local regulations require neutralization.
Liquid Waste (Organic) Peptide dissolved in DMF, DCM, or Methanol.Halogenated or Non-Halogenated Organic Waste container (depending on solvent).
Emergency Response[1]
  • Eye Contact: Flush immediately with eyewash station for 15 minutes. The HCl salt can cause rapid irritation.

  • Skin Contact: Wash with soap and copious water.[2][3][4][5] Do not use solvents.[6]

  • Spills (Solid): Do not dry sweep (creates dust).[4] Cover with wet paper towels (if water is safe for the surface) or use a HEPA vacuum, then wipe down.

References

  • Fisher Scientific. (2024). Safety Data Sheet: DL-Alanine methyl ester hydrochloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Chemical Wastes in the Peptide Synthesis Process. PMC. Retrieved from [Link]

  • University of New South Wales (UNSW). (2022). Laboratory Hazardous Waste Disposal Guideline. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.